Nvp-lcq195
Description
Properties
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N5O4S/c1-29(27,28)24-7-5-10(6-8-24)21-17(26)15-13(9-20-23-15)22-16(25)14-11(18)3-2-4-12(14)19/h2-4,9-10H,5-8H2,1H3,(H,20,23)(H,21,26)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUXEBOOTMDSAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470112 | |
| Record name | NVP-LCQ195 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902156-99-4 | |
| Record name | NVP-LCQ195 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
NVP-LCQ195: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-LCQ195, also known as AT9311, is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant activity against CDK1, CDK2, CDK3, CDK5, and CDK9. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this CDK inhibitor. The document summarizes key quantitative data, outlines detailed experimental methodologies for its biological characterization, and visualizes the underlying scientific principles and workflows.
Discovery
This compound was discovered by Astex Therapeutics utilizing their proprietary fragment-based drug discovery (FBDD) platform, Pyramid™.[1] This approach involves screening libraries of low molecular weight fragments to identify those that bind to the target protein, in this case, cyclin-dependent kinases. These initial fragment hits, although typically exhibiting weak affinity, provide a highly efficient starting point for medicinal chemistry optimization. Through iterative structure-based design, guided by high-throughput X-ray crystallography of the fragment-protein complexes, these initial hits are evolved into highly potent and selective lead compounds.[1] The development of this compound from a fragment hit to a preclinical candidate showcases the power of FBDD in rapidly generating novel drug candidates with desirable pharmacological properties.
Discovery Workflow
The logical workflow for the fragment-based discovery of a CDK inhibitor like this compound can be conceptualized as a multi-stage process, beginning with target validation and culminating in the identification of a preclinical candidate.
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature or patents, the general synthesis of similar heterocyclic kinase inhibitors often involves multi-step organic synthesis. The core scaffolds are typically constructed through a series of coupling reactions, condensations, and functional group interconversions. For a custom synthesis of this compound, it is recommended to consult with a specialized chemical synthesis provider.
Biological Activity
This compound is a potent inhibitor of several key CDKs involved in cell cycle regulation and transcription. Its inhibitory activity has been characterized in various biochemical and cellular assays.
Quantitative Data
The inhibitory potency of this compound against a panel of cyclin-dependent kinases and its anti-proliferative activity in multiple myeloma (MM) cell lines are summarized below.
| Target Enzyme | IC50 (nM) |
| CDK1/cyclin B | 2 |
| CDK2/cyclin A | 2 |
| CDK2/cyclin E | 5 |
| CDK3/cyclin E | 42 |
| CDK5/p25 | 1 |
| CDK5/p35 | 1 |
| CDK9/cyclin T1 | 15 |
| Cell Line | EC50 (µM) |
| Various MM Cell Lines | ≤ 1 |
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting CDKs, which are crucial for cell cycle progression. By blocking the activity of these kinases, this compound induces cell cycle arrest and subsequently apoptosis. The simplified signaling pathway is depicted below.
References
NVP-LCQ195: A Multi-Targeted CDK Inhibitor and its Impact on Apoptotic Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: NVP-LCQ195 is a potent, small molecule, multi-targeted cyclin-dependent kinase (CDK) inhibitor with significant anti-neoplastic activity, particularly in multiple myeloma (MM).[1] By targeting multiple CDKs, including CDK1, CDK2, CDK3, CDK5, and CDK9, this compound disrupts cell cycle progression, leading to cell cycle arrest and subsequent induction of apoptosis.[1][2] This technical guide provides a comprehensive overview of the effects of this compound on apoptosis pathways, presenting quantitative data, detailed experimental methodologies, and visual diagrams of the core signaling cascades involved.
Data Presentation
Quantitative Data Summary
The inhibitory activity of this compound against various CDKs and its efficacy in MM cell lines are summarized below.
| Target | IC50 (nM) | Reference |
| CDK1/cyclin B | 2 | [3][4] |
| CDK2/cyclin A | 2 | [3][4] |
| CDK2/cyclin E | 5 | [3][4] |
| CDK3/cyclin E | 42 | [3] |
| CDK5/p25 | 1 | [3][4] |
| CDK9/cyclin T1 | 15 | [4] |
| Multiple Myeloma Cell Lines | EC50 (µM) | Reference |
| Most MM cell lines | ≤ 1 | [2] |
Core Signaling Pathways
This compound induces apoptosis through the coordinated inhibition of multiple CDKs, which in turn modulates the expression and activity of key regulators of both the intrinsic and extrinsic apoptosis pathways.
This compound-Induced Apoptosis Signaling Network
Caption: this compound induces apoptosis by inhibiting multiple CDKs.
Detailed Signaling Pathways:
-
CDK1 Inhibition: Inhibition of CDK1 can induce apoptosis by promoting the degradation of the anti-apoptotic protein Mcl-1.[5] CDK1 normally phosphorylates Mcl-1, and sustained phosphorylation during mitotic arrest can lead to its degradation.[5] Furthermore, CDK1 inhibition can lead to G2/M phase cell cycle arrest, which can also trigger apoptosis.[2]
-
CDK2 Inhibition: Inhibition of CDK2 has been shown to induce apoptosis through the upregulation of the pro-apoptotic BH3-only protein Bim.[4] CDK2 inhibition can also lead to cell cycle arrest at the G1/S checkpoint, preventing the proliferation of cancer cells.[6]
-
CDK5 Inhibition: Inhibition of CDK5 can promote apoptosis through the activation of effector caspases, such as caspase-3 and caspase-7.[7] In some contexts, CDK5 can have anti-apoptotic functions by negatively regulating the JNK signaling pathway.[8]
-
CDK9 Inhibition: As a component of the positive transcription elongation factor b (P-TEFb), CDK9 plays a crucial role in the transcription of short-lived anti-apoptotic proteins like Mcl-1 and the proto-oncogene c-Myc.[9][10] Inhibition of CDK9 by this compound leads to the downregulation of Mcl-1 and c-Myc, thereby promoting apoptosis.[1][9] Additionally, CDK9 inhibition can upregulate the expression of caspase-8, a key initiator of the extrinsic apoptosis pathway.[11]
Experimental Protocols
Cell Viability and Apoptosis Assay Workflow
Caption: Workflow for assessing this compound-induced apoptosis.
Key Experimental Methodologies
1. Cell Culture and Treatment:
-
Cell Lines: Multiple myeloma (MM) cell lines (e.g., MM.1S, U266, RPMI 8226) are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are treated with varying concentrations of this compound (e.g., 0-4 µmol/L) for specified time periods (e.g., 24, 48, 72 hours).[2] A vehicle control (DMSO) is run in parallel.
2. Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining:
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[12]
-
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI staining solutions to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each tube before analysis.
-
Analyze the samples immediately by flow cytometry.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.
-
3. Western Blot Analysis for Apoptosis-Related Proteins:
-
Objective: To quantify the changes in the expression levels of key apoptosis-related proteins following this compound treatment.
-
Procedure:
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, cleaved PARP, Mcl-1, Bcl-xL, Bim, c-Myc) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
4. Caspase Activity Assay:
-
Principle: Fluorometric or colorimetric assays can be used to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9). These assays utilize synthetic substrates that are cleaved by the active caspase to release a fluorescent or chromogenic molecule.
-
Procedure:
-
Lyse treated and control cells.
-
Add the cell lysate to a microplate.
-
Add the specific caspase substrate to each well.
-
Incubate at 37°C for a specified time.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Quantify caspase activity relative to a standard curve or control.
-
Conclusion
This compound represents a promising therapeutic agent that induces apoptosis in cancer cells, particularly in multiple myeloma, through the inhibition of multiple CDKs. Its mechanism of action involves the disruption of cell cycle progression and the modulation of key apoptotic signaling pathways, including the downregulation of anti-apoptotic proteins like Mcl-1 and the activation of pro-apoptotic machinery. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular effects of this compound and for the development of rational combination therapies to enhance its anti-cancer efficacy.
References
- 1. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Discovery of CDK5 Inhibitors through Structure-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin‐dependent kinase 5 prevents neuronal apoptosis by negative regulation of c‐Jun N‐terminal kinase 3 | Semantic Scholar [semanticscholar.org]
- 9. ashpublications.org [ashpublications.org]
- 10. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 11. ashpublications.org [ashpublications.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Effects of Nvp-lcq195: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nvp-lcq195, also known as AT9311, is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription. This guide provides an in-depth overview of the biological effects of this compound, with a focus on its mechanism of action, quantitative data, experimental protocols, and impact on cellular signaling pathways, particularly in the context of multiple myeloma (MM).
Core Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding pocket of several CDKs.[1] This multi-targeted approach disrupts the normal progression of the cell cycle and inhibits transcription, leading to cell cycle arrest and apoptosis in cancer cells.[2] The primary targets of this compound include CDK1, CDK2, CDK3, CDK5, and CDK9.[3][4]
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound against various CDK/cyclin complexes has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for key cell cycle and transcriptional CDKs.
| Target Enzyme | IC50 (nM) |
| Cdk5/p25 | 1 |
| CDK5/p35 | 1 |
| Cdk1/cyclin B | 2 |
| cdk2/cyclin A | 2 |
| CDK2/cyclin E | 5 |
| CDK9/cyclin T1 | 15 |
| CDK3/Cyclin E | 42 |
| cdk6/cyclin D3 | 187 |
| CDK7/Cyclin H/MAT1 | 3564 |
Data sourced from MedChemExpress.[4]
In cellular assays, this compound demonstrates potent anti-proliferative activity against a panel of multiple myeloma cell lines, with EC50 values typically at or below 1 µmol/L following a 48-hour treatment.[3]
Key Biological Effects in Multiple Myeloma
This compound has been extensively studied in the context of multiple myeloma, where it induces several key anti-cancer effects:
-
Cell Cycle Arrest: Treatment of MM cells with this compound (e.g., at 2 μmol/L) leads to an accumulation of cells in the S and G2/M phases of the cell cycle, followed by an increase in the sub-G1 population, which is indicative of apoptotic cells.[3]
-
Induction of Apoptosis: The compound effectively triggers programmed cell death in MM cells, even at sub-micromolar concentrations.[2]
-
Overcoming Drug Resistance: this compound can overcome the protective effects conferred to MM cells by the bone marrow microenvironment, including stromal cells and cytokines.[2]
-
Transcriptional Reprogramming: The inhibitor significantly decreases the amplitude of transcriptional signatures associated with oncogenesis, drug resistance, and stem cell renewal in MM cell lines. This includes the suppression of pathways driven by key transcription factors such as myc, HIF-1α, IRF4, and NF-κB.[2][3]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of this compound against specific CDK/cyclin complexes.
Materials:
-
Recombinant human CDK/cyclin enzymes
-
Appropriate peptide or protein substrate
-
This compound (serially diluted)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay)
-
Kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in each well of a 96-well plate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed MM cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.[3]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat MM cells with this compound (e.g., 2 μmol/L) for various time points (e.g., 4-48 hours).[3]
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases.
References
Nvp-lcq195: A Potent CDK Inhibitor Modulating Transcriptional Regulation in Multiple Myeloma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nvp-lcq195, also identified as LCQ-195 or AT9311, is a small molecule inhibitor targeting multiple Cyclin-Dependent Kinases (CDKs), including CDK1, CDK2, CDK3, CDK5, and CDK9. By arresting the cell cycle and inducing apoptosis, this compound demonstrates significant therapeutic potential, particularly in the context of multiple myeloma (MM). A key facet of its mechanism of action lies in its ability to modulate transcriptional regulation, significantly decreasing the amplitude of transcriptional signatures associated with oncogenesis, drug resistance, and stem cell renewal in MM cells. This technical guide provides a comprehensive overview of this compound, focusing on its role in transcriptional regulation, and is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite recent therapeutic advancements, it remains an incurable disease for many patients, highlighting the urgent need for novel therapeutic strategies. Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle and gene transcription. Their dysregulation is a common feature in many cancers, including multiple myeloma, making them attractive targets for therapeutic intervention.
This compound has emerged as a potent inhibitor of several CDKs, exhibiting promising preclinical activity against multiple myeloma. Its ability to induce cell cycle arrest and apoptosis is intrinsically linked to its impact on the transcriptional landscape of cancer cells. This document will delve into the core aspects of this compound's mechanism of action, with a particular focus on its role in transcriptional regulation.
Quantitative Data Presentation
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its activity across different targets and cell lines.
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| Target | IC50 (nM) |
| CDK1/cyclin B | Data not available |
| CDK2/cyclin A | Data not available |
| CDK3/cyclin E | 42[1] |
| CDK5 | 1[1] |
| CDK9 | Data not available |
Note: While sources state this compound inhibits CDK1, CDK2, and CDK9, specific IC50 values were not found in the provided search results. A value of 500 nmol/L has been shown to block the activity of CDK1/cyclin B and CDK2/cyclin A in MM cell lines[2].
Table 2: Anti-proliferative Activity of this compound in Multiple Myeloma (MM) Cell Lines
| Cell Line(s) | EC50 (µM) | Exposure Time (h) |
| Most MM cell lines | ≤ 1 | 48[2] |
Mechanism of Action: Transcriptional Regulation
This compound exerts its anti-cancer effects primarily through the ATP-competitive inhibition of CDKs. The inhibition of transcriptional CDKs, particularly CDK9, is central to its ability to modulate the expression of key oncogenes and survival factors.
Impact on Transcriptional Signatures
Treatment of multiple myeloma cells with this compound leads to a significant decrease in the amplitude of various transcriptional signatures. These signatures are indicative of the activity of crucial transcription factors and signaling pathways that are often dysregulated in cancer. At a concentration of 2 μmol/L, this compound has been shown to decrease the activity of[2]:
-
Transcription Factors:
-
myc
-
HIF-1α
-
IRF4
-
NF-κB
-
-
Signaling Cascades:
-
Notch
-
Ras
-
Akt
-
Hedgehog
-
The downregulation of these pathways collectively contributes to the observed anti-proliferative and pro-apoptotic effects of this compound.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound modulates transcriptional regulation. By inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex, this compound prevents the phosphorylation of RNA Polymerase II, leading to a global downregulation of transcription, particularly of genes with short half-lives, including many oncogenes.
Caption: this compound signaling pathway in transcriptional regulation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following sections outline the protocols for assays relevant to the study of this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in multiple myeloma cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed multiple myeloma cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0-4 μmol/L) or vehicle control (DMSO) for the desired time period (e.g., 4-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization or scraping, and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm (or using a long-pass filter). Collect data from at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can be indicative of apoptotic cells.
Caption: Experimental workflow for cell cycle analysis.
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol details the detection and quantification of apoptosis in this compound-treated multiple myeloma cells using Annexin V and PI staining followed by flow cytometry.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat multiple myeloma cells with this compound as described in the cell cycle analysis protocol.
-
Cell Harvesting: Collect both adherent and floating cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining. Use FITC and PI appropriate excitation and emission settings.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Caption: Experimental workflow for apoptosis assay.
Transcriptional Signature Analysis by RNA-Sequencing (A Plausible Protocol)
While a specific protocol for this compound is not detailed in the provided search results, the following is a plausible, generalized protocol for assessing transcriptional changes in multiple myeloma cells treated with this compound using RNA-sequencing.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer, Agilent)
-
RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
Cell Treatment and RNA Extraction: Treat multiple myeloma cells with this compound (e.g., 2 μmol/L) or vehicle control for a specified time (e.g., 24 hours). Extract total RNA using a commercial kit according to the manufacturer's instructions, including an on-column DNase digestion step.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA. A high-quality RNA sample should have an RNA Integrity Number (RIN) ≥ 8.
-
Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform to generate a sufficient number of reads per sample (e.g., 20-30 million).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the human reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in this compound-treated cells compared to control cells.
-
Pathway and Gene Set Enrichment Analysis: Use bioinformatics tools to identify the biological pathways and gene sets (e.g., transcription factor target genes) that are significantly enriched among the differentially expressed genes. This will reveal the impact of this compound on transcriptional signatures.
-
Caption: Plausible workflow for RNA-sequencing analysis.
Clinical Development
As of the latest available information, there are no explicitly detailed clinical trials specifically for this compound in the provided search results. The information available focuses on its preclinical evaluation. Numerous other CDK inhibitors are currently in various phases of clinical trials for the treatment of multiple myeloma and other hematological malignancies. The preclinical data for this compound suggests its potential for further clinical investigation in this patient population.
Conclusion
This compound is a potent, multi-targeted CDK inhibitor with significant preclinical activity in multiple myeloma. Its mechanism of action, centered on the inhibition of key cell cycle and transcriptional CDKs, leads to cell cycle arrest, apoptosis, and a broad downregulation of oncogenic transcriptional programs. The detailed experimental protocols and the elucidated signaling pathway provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent for multiple myeloma and other malignancies driven by dysregulated CDK activity and transcriptional addiction. Further studies, including clinical trials, are warranted to fully evaluate the therapeutic potential of this promising compound.
References
- 1. Phase 1/2 study of cyclin-dependent kinase (CDK)4/6 inhibitor palbociclib (PD-0332991) with bortezomib and dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors in multiple myeloma: a review of progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NVP-LCQ195 Cell Line Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for screening the cyclin-dependent kinase (CDK) inhibitor, NVP-LCQ195, in various cancer cell lines. The information is intended to guide researchers in assessing the compound's efficacy and mechanism of action.
This compound is a potent small molecule inhibitor targeting multiple CDKs, including CDK1, CDK2, CDK3, CDK5, and CDK9.[1][2][3][4] By inhibiting these key regulators of the cell cycle, this compound can induce cell cycle arrest and subsequent apoptosis in cancer cells.[1][3] These protocols are particularly relevant for, but not limited to, multiple myeloma (MM) cell lines, where this compound has demonstrated significant activity.[1][3]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the inhibitory activity of this compound against various CDK/cyclin complexes and its effective concentration in cancer cell lines.
| Target Enzyme/Cell Line | IC50/EC50 | Notes |
| Enzymatic Assays (IC50) | ||
| Cdk5/p25 | 1 nM | Cell-free assay.[3] |
| CDK5/p35 | 1 nM | Cell-free assay.[3] |
| Cdk1/cyclin B | 2 nM | Cell-free assay.[3] |
| Cdk2/cyclin A | 2 nM | Cell-free assay.[3] |
| CDK2/cyclin E | 5 nM | Cell-free assay.[3] |
| CDK9/cyclin T1 | 15 nM | Cell-free assay.[3] |
| CDK3/Cyclin E | 42 nM | Cell-free assay.[2][3] |
| Cdk6/cyclin D3 | 187 nM | Cell-free assay.[3] |
| CDK7/Cyclin H/MAT1 | 3564 nM | Cell-free assay.[3] |
| Cell-Based Assays (EC50) | ||
| Multiple Myeloma (MM) Cell Lines | ≤ 1 µmol/L | 48-hour treatment.[1][3] |
Experimental Protocols
Protocol 1: Cell Viability Assay for EC50 Determination
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound using a luminescence-based cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., Multiple Myeloma cell line)
-
Complete cell culture medium
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: a. Harvest and count cells during their logarithmic growth phase. b. Resuspend the cells in a complete culture medium to the desired seeding density. c. Seed the cells into a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a range from 0 to 4 µmol/L).[1][3] c. Remove the medium from the seeded cells and add the medium containing the different concentrations of this compound. Include a DMSO-only control. d. Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1][3]
-
Cell Viability Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.
-
Data Analysis: a. Normalize the luminescence readings to the DMSO control. b. Plot the normalized values against the logarithm of the this compound concentration. c. Use a non-linear regression curve fit to determine the EC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: a. Seed cells in appropriate culture plates or flasks. b. Treat the cells with this compound (e.g., at a concentration of 2 µmol/L) or a DMSO control for various time points (e.g., 4, 8, 12, 24, and 48 hours).[1][3]
-
Cell Harvesting and Fixation: a. Harvest the cells by trypsinization and collect them by centrifugation. b. Wash the cell pellet with ice-cold PBS. c. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. d. Incubate the cells for at least 30 minutes on ice or store them at -20°C for later analysis.
-
Staining: a. Centrifuge the fixed cells to remove the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the cells in the PI staining solution. d. Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: a. Acquire the data on a flow cytometer, measuring the fluorescence intensity of the PI. b. Analyze the cell cycle distribution (Sub-G1, G1, S, and G2/M phases) using appropriate software. An increase in the Sub-G1 population is indicative of apoptosis.[1][3]
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound on the cell cycle.
Caption: Experimental workflow for this compound screening.
References
Application Notes and Protocols for NVP-LCQ195 in Preclinical Research
Disclaimer: Publicly available scientific literature and documentation do not contain specific dosage information for NVP-LCQ195 (also known as AT9311 or LCQ195) in animal studies. The following application notes and protocols are based on the available in vitro data for this compound and generalized methodologies for testing cyclin-dependent kinase (CDK) inhibitors in preclinical animal models of multiple myeloma. Researchers should perform dose-escalation and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental conditions.
I. Overview and Mechanism of Action
This compound is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK3, CDK5, and CDK9. By targeting these key regulators of the cell cycle, this compound disrupts the proliferation of cancer cells. In multiple myeloma (MM) cell lines, this compound has been shown to induce cell cycle arrest and subsequent apoptosis (programmed cell death). Its mechanism of action involves the inhibition of transcriptional signatures associated with oncogenesis, drug resistance, and stem cell renewal in MM cells.
II. In Vitro Activity of this compound
Studies on various multiple myeloma cell lines have demonstrated the cytotoxic efficacy of this compound.
| Parameter | Value | Cell Lines | Reference |
| EC50 | ≤ 1 µmol/L | Most Multiple Myeloma Cell Lines | [1] |
| Effect | Induces S and G2/M phase cell cycle arrest, followed by an increase in the sub-G1 population (indicative of apoptosis) | Multiple Myeloma Cell Lines | [1] |
| Molecular Effects | Decreases the amplitude of transcriptional signatures for key transcription factors (e.g., myc, HIF-1α, IRF4, NF-κB) and signaling cascades (e.g., Notch, Ras, Akt, Hedgehog) | Multiple Myeloma Cell Lines | [1] |
III. Signaling Pathway of this compound
The diagram below illustrates the signaling pathway targeted by this compound. By inhibiting multiple CDKs, this compound blocks the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest and apoptosis.
IV. Generalized Protocol for In Vivo Efficacy Studies
The following is a generalized protocol for assessing the efficacy of a CDK inhibitor like this compound in a mouse xenograft model of multiple myeloma. This is a template and must be adapted based on empirical dose-finding studies.
1. Animal Model:
-
Species: Immunocompromised mice (e.g., NOD/SCID, NSG).
-
Age: 6-8 weeks.
-
Sex: Female or male, maintained consistently throughout the study.
2. Cell Line and Implantation:
-
Cell Line: A human multiple myeloma cell line that has been validated for in vivo growth (e.g., MM.1S, RPMI-8226). Cells should be engineered to express a reporter gene (e.g., luciferase) for non-invasive tumor monitoring.
-
Implantation: Inject 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of sterile, serum-free media or PBS intravenously (IV) via the tail vein for a disseminated model, or subcutaneously (SC) in the flank for a solid tumor model.
3. Drug Formulation and Administration:
-
Formulation (Suggested starting points based on vendor information):
-
Oral Gavage: Suspend this compound in a vehicle such as 10% DMSO in 90% corn oil, or in an aqueous solution of 0.5% carboxymethylcellulose (CMC).
-
Intraperitoneal (IP) Injection: Formulate in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Dose Finding: Conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD). Start with a low dose (e.g., 5-10 mg/kg) and escalate until signs of toxicity are observed (e.g., >15-20% body weight loss, lethargy, ruffled fur).
-
Administration Route: Oral gavage or intraperitoneal injection.
-
Dosing Schedule: Once daily (QD) or twice daily (BID), 5 days a week.
4. Study Design and Monitoring:
-
Group Size: Minimum of 8-10 mice per group to ensure statistical power.
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound at a determined dose (e.g., MTD).
-
(Optional) Group 3: Positive control (a standard-of-care MM drug like bortezomib).
-
-
Monitoring:
-
Tumor Burden: Monitor tumor growth 1-2 times per week using bioluminescent imaging (for IV models) or caliper measurements (for SC models).
-
Body Weight: Record body weight 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Monitor for any adverse health effects daily.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size, when body weight loss exceeds 20%, or at the end of the study period.
5. Data Analysis:
-
Compare tumor growth rates and survival between the treatment and control groups.
-
Analyze changes in body weight to assess toxicity.
-
Perform statistical analysis (e.g., t-test, ANOVA, Kaplan-Meier survival analysis).
V. Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo xenograft study.
References
Application Notes and Protocols for NVP-LCQ195-Induced Apoptosis Assay
These application notes provide a comprehensive protocol for assessing apoptosis induced by NVP-LCQ195, a potent multi-targeted cyclin-dependent kinase (CDK) inhibitor. The provided methodologies are intended for researchers, scientists, and drug development professionals investigating the apoptotic effects of this compound.
Introduction
This compound is a small molecule inhibitor targeting multiple cyclin-dependent kinases, including CDK1, CDK2, CDK3, CDK5, and CDK9.[1][2][3] By inhibiting these key regulators of the cell cycle, this compound effectively induces cell cycle arrest, followed by programmed cell death, or apoptosis, in cancer cells, particularly in multiple myeloma (MM).[1][2] This document outlines a detailed protocol for quantifying this compound-induced apoptosis using the Annexin V/Propidium Iodide (PI) staining assay, a widely accepted method for detecting early and late-stage apoptosis.[4]
Mechanism of Action
This compound exerts its pro-apoptotic effects by disrupting the normal progression of the cell cycle. CDKs are essential for the transitions between different phases of the cell cycle. By inhibiting multiple CDKs, this compound leads to a halt in the cell cycle, which in turn triggers the intrinsic apoptotic pathway. This process is characterized by a cascade of events including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound, as reported in the literature. These values can serve as a starting point for designing experiments.
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (CDK1) | 2 nM | Cell-free assay | [3] |
| IC50 (CDK2) | 5 nM | Cell-free assay | [3] |
| IC50 (CDK3/CyclinE) | 42 nM | Cell-free assay | [3] |
| IC50 (CDK5/p25) | 1 nM | Cell-free assay | [1] |
| EC50 (Apoptosis) | ≤ 1 µmol/L | Most MM cell lines | [1] |
| Effective Concentration | 2 µmol/L | MM cell lines | [1] |
| Incubation Time | 4 - 48 hours | MM cell lines | [1] |
Experimental Protocols
Materials
-
This compound (powder or DMSO stock solution)
-
Multiple Myeloma (MM) cell line (e.g., MM.1S, U266)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well tissue culture plates
-
Flow cytometer
Protocol for this compound-Induced Apoptosis Assay using Annexin V/PI Staining
This protocol details the steps for treating MM cells with this compound and subsequently analyzing apoptosis by flow cytometry.
1. Cell Seeding:
- Culture MM cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
- Seed the cells in 6-well plates at a density of 2-5 x 10^5 cells/mL in a final volume of 2 mL per well.
- Incubate for 24 hours to allow cells to acclimate.
2. This compound Treatment:
- Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM).
- Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
- Remove the old medium from the wells and add 2 mL of the medium containing the different concentrations of this compound or the vehicle control.
- Incubate the cells for 24 to 48 hours.
3. Cell Harvesting and Staining:
- After the incubation period, collect the cells (including any floating cells) from each well into separate 1.5 mL microcentrifuge tubes.
- Centrifuge the tubes at 300 x g for 5 minutes.
- Carefully aspirate the supernatant and wash the cell pellet with 1 mL of cold PBS.
- Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
- Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
- Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
- Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
- After incubation, add 400 µL of 1X Binding Buffer to each tube.
4. Flow Cytometry Analysis:
- Analyze the stained cells immediately using a flow cytometer.
- Excite the FITC and PI dyes using a 488 nm laser.
- Collect the fluorescence emission for FITC at approximately 530 nm and for PI at approximately 617 nm.
- For each sample, acquire at least 10,000 events.
- Set up appropriate compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
- Analyze the data using appropriate software to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
- Live cells: Annexin V-negative and PI-negative
- Early apoptotic cells: Annexin V-positive and PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
- Necrotic cells: Annexin V-negative and PI-positive
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular and cellular effects of multi-targeted cyclin-dependent kinase inhibition in myeloma: biological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of NVP-LCQ195 by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-LCQ195 is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 (Gap 1) to the S (Synthesis) phase.[1][2][3] In many cancer types, the CDK4/6 pathway is dysregulated, leading to uncontrolled cell proliferation.[3][4] this compound is designed to restore cell cycle control by blocking the activity of CDK4/6, thereby inducing cell cycle arrest at the G1 checkpoint.[2][5][6]
Flow cytometry is a powerful technique used to analyze the characteristics of individual cells within a population.[7] When combined with a fluorescent DNA-intercalating dye such as Propidium Iodide (PI), flow cytometry allows for the quantification of DNA content in each cell.[8] This data can be used to generate a histogram that reveals the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7] This application note provides a detailed protocol for treating cancer cells with this compound and analyzing the resulting changes in cell cycle distribution using flow cytometry.
Principle of the Assay
The protocol involves treating a cancer cell line with this compound to induce cell cycle arrest. Following treatment, the cells are harvested, fixed to permeabilize the cell membrane, and treated with RNase to prevent staining of double-stranded RNA.[8] The cells are then stained with Propidium Iodide (PI), a fluorescent dye that binds stoichiometrically to DNA.[7] The fluorescence intensity of each cell is directly proportional to its DNA content.
The stained cells are then analyzed using a flow cytometer. The instrument measures the fluorescence of individual cells as they pass through a laser beam. The data is typically displayed as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells. Cells in the G0/G1 phase have a normal (2N) amount of DNA and will appear as the first peak. Cells in the G2/M phase have a doubled (4N) amount of DNA and will form a second peak with twice the fluorescence intensity of the G1 peak. Cells in the S phase are actively replicating their DNA and will have a DNA content between 2N and 4N, appearing as a distribution between the G1 and G2/M peaks.[7] By analyzing the changes in the percentage of cells in each phase after treatment with this compound, researchers can quantify the cytostatic effect of the compound.
Data Presentation
The following tables summarize hypothetical quantitative data from a cell cycle analysis experiment using this compound on a human breast cancer cell line (e.g., MCF-7).
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control (DMSO) | 0 | 45.2 | 30.5 | 24.3 |
| This compound | 100 | 68.9 | 15.1 | 16.0 |
| This compound | 500 | 85.7 | 5.3 | 9.0 |
Table 2: Time-Course of this compound-Induced G1 Arrest
| Time Point (hours) | Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 | 500 | 45.2 | 30.5 | 24.3 |
| 12 | 500 | 62.1 | 20.4 | 17.5 |
| 24 | 500 | 85.7 | 5.3 | 9.0 |
| 48 | 500 | 88.3 | 4.1 | 7.6 |
Experimental Protocols
Materials and Reagents
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile[8]
-
Trypsin-EDTA
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)[8]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Experimental Workflow
Experimental workflow for cell cycle analysis.
Detailed Methodologies
-
Cell Culture and Treatment:
-
Seed the chosen cancer cell line in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest (typically 50-70% confluency).
-
Allow the cells to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with the desired concentrations of this compound or with an equivalent volume of DMSO for the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells from the plate.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).[8]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[8][9] This step is crucial for proper fixation and to minimize cell clumping.
-
Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several days.[8][9]
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and carefully discard the ethanol.
-
Wash the cell pellet twice with PBS to remove any residual ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.
-
Incubate at 37°C for 30 minutes to degrade any double-stranded RNA.
-
Add 500 µL of Propidium Iodide staining solution (final concentration 50 µg/mL).
-
Incubate at room temperature for 15-30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or PE).
-
Collect at least 10,000 events per sample to ensure statistical significance.
-
Use appropriate software (e.g., FlowJo, FCS Express) to gate on the single-cell population and to model the cell cycle distribution to obtain the percentage of cells in G0/G1, S, and G2/M phases.
-
Signaling Pathway
This compound targets the CDK4/6-Rb pathway, a critical regulator of the G1/S checkpoint in the cell cycle.
CDK4/6-Rb signaling pathway and this compound inhibition.
In a normal proliferating cell, mitogenic signals lead to the upregulation of Cyclin D. Cyclin D then binds to and activates CDK4 and CDK6. The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb).[1][10][11][12] In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S-phase entry.[3] Upon phosphorylation by CDK4/6, Rb releases E2F, which can then activate the transcription of genes necessary for DNA replication, leading to the G1 to S phase transition and cell cycle progression.[1][11] this compound inhibits the kinase activity of CDK4/6, preventing the phosphorylation of Rb.[5][13][14] This maintains Rb in its active, hypophosphorylated state, bound to E2F, thereby causing the cell to arrest in the G1 phase of the cell cycle.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action | MDPI [mdpi.com]
- 3. Anticancer drug targets: cell cycle and checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. researchgate.net [researchgate.net]
- 11. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK4/6 Inhibitors Plus Endocrine Therapy in Early-Stage HR+/HER2− Breast Cancer: Updated Meta-Analysis of Phase III Trials [mdpi.com]
- 13. breastcancer.org [breastcancer.org]
- 14. komen.org [komen.org]
Troubleshooting & Optimization
NVP-LCQ195 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of NVP-LCQ195 (also known as AT9311).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule heterocyclic compound that functions as a multi-targeted inhibitor of cyclin-dependent kinases (CDKs). Its primary targets are CDK1, CDK2, CDK3, CDK5, and CDK9.[1] By inhibiting these key regulators of the cell cycle, this compound can induce cell cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells, particularly in multiple myeloma (MM).[1]
Q2: What are the known on-target and off-target kinase activities of this compound?
Q3: What downstream signaling pathways are affected by this compound?
A3: In multiple myeloma cells, this compound has been shown to decrease the activity of several transcriptional signatures associated with oncogenesis and drug resistance. This includes pathways driven by key transcription factors such as myc, HIF-1α, and IRF4.[1]
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed at concentrations inconsistent with CDK inhibition.
-
Possible Cause: This may be due to the inhibition of off-target kinases by this compound, which can lead to engagement of other signaling pathways.
-
Troubleshooting Steps:
-
Review Kinase Selectivity Profile: Refer to the quantitative data on this compound's activity against a panel of kinases (see table below). Identify potential off-target kinases that are inhibited at the concentrations used in your experiment.
-
Pathway Analysis: Investigate the known downstream signaling pathways of the identified off-target kinases to determine if they could explain the observed phenotype.
-
Dose-Response Experiment: Perform a detailed dose-response experiment to establish a clear correlation between the concentration of this compound and the phenotypic change. This can help to distinguish between on-target and off-target effects.
-
Use a More Selective Inhibitor: If available, use a more selective inhibitor for the primary CDK targets to confirm that the initial phenotype was indeed due to off-target effects of this compound.
-
Issue 2: Discrepancy between in vitro kinase assay results and cellular activity.
-
Possible Cause: Differences in the biochemical and cellular environments can lead to varied inhibitor potency. Factors such as ATP concentration, cellular uptake, and efflux pumps can influence the effective concentration of the inhibitor within the cell.
-
Troubleshooting Steps:
-
Consider ATP Competition: Biochemical kinase assays are often performed at a fixed ATP concentration, which may not reflect physiological ATP levels within the cell. Cellular assays inherently account for this competition.
-
Assess Cell Permeability: If not already confirmed, determine the cell permeability of this compound in your specific cell line.
-
Target Engagement Assay: Employ a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET, to confirm that this compound is binding to its intended CDK targets within the intact cell at the concentrations being used.
-
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound against a panel of kinases.
| Target Kinase | IC50 (µM) | Primary/Off-Target |
| CDK5/p25 | 0.001 | Primary |
| CDK5/p35 | 0.001 | Primary |
| CDK1/cyclin B | 0.002 | Primary |
| CDK2/cyclin A | 0.002 | Primary |
| CDK2/cyclin H | 0.005 | Primary |
| CDK9/cyclin T1 | 0.015 | Primary |
| CDK3/cyclin E | 0.042 | Primary |
| CDK6/cyclin D3 | 0.187 | Off-Target |
| CDK7/cyclin H | 3.564 | Off-Target |
| CLK3 | Partially Inhibited | Off-Target |
| CHEK2 | Partially Inhibited | Off-Target |
Data sourced from:[2]
Experimental Protocols
1. In Vitro Kinase Profiling (KinaseProfiler™ Assay)
This protocol outlines a typical biochemical assay to determine the IC50 values of this compound against a panel of kinases.
-
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
This compound (serially diluted)
-
Radioactive ATP ([γ-³³P]ATP)
-
Kinase reaction buffer
-
Filter plates
-
Scintillation counter
-
-
Methodology:
-
Kinase reactions are set up in a multi-well plate format.
-
Each well contains the respective kinase, its specific substrate, and a specific concentration of this compound.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the peptide substrates are captured on a filter plate.
-
Unincorporated [γ-³³P]ATP is washed away.
-
The amount of radioactivity incorporated into the peptide substrate is measured using a scintillation counter.
-
The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a DMSO control.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
2. Cellular Target Engagement (NanoBRET™ Assay)
This protocol describes a method to quantify the binding of this compound to its target kinases in living cells.
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-CDK fusion proteins
-
NanoBRET™ fluorescent tracer
-
This compound (serially diluted)
-
Opti-MEM® I Reduced Serum Medium
-
Multi-well plates suitable for luminescence measurements
-
Luminometer with BRET filters
-
-
Methodology:
-
Cells are transiently transfected with the NanoLuc®-CDK fusion vector and seeded into multi-well plates.
-
After an incubation period to allow for protein expression, the cells are treated with the NanoBRET™ fluorescent tracer.
-
This compound is then added to the wells at various concentrations.
-
The plate is incubated to allow the inhibitor to compete with the tracer for binding to the NanoLuc®-CDK fusion protein.
-
The NanoBRET™ substrate is added to all wells.
-
The plate is immediately read on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) signals.
-
The BRET ratio is calculated, and the data is analyzed to determine the IC50 for target engagement.
-
Visualizations
Caption: Primary CDK targets of this compound and their respective IC50 values.
Caption: Workflow for in vitro biochemical kinase profiling.
References
Technical Support Center: NVP-LCQ195 Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to the pan-CDK inhibitor, NVP-LCQ195. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of Cyclin-Dependent Kinases (CDKs), specifically targeting CDK1, CDK2, CDK3, CDK5, and CDK9. Its primary mechanism of action involves inducing cell cycle arrest and subsequent apoptosis in cancer cells, particularly in multiple myeloma (MM). By inhibiting transcriptional CDKs like CDK9, this compound can decrease the expression of genes associated with oncogenesis and drug resistance.[1]
Q2: We are observing a decrease in sensitivity to this compound in our long-term cell culture experiments. What are the potential resistance mechanisms?
While specific resistance mechanisms to this compound have not been extensively documented in published literature, based on studies with other pan-CDK inhibitors like Flavopiridol and Dinaciclib in hematological malignancies, potential resistance mechanisms can be broadly categorized into two types:
-
Target-related alterations: This could involve mutations in the ATP-binding pocket of the target CDKs, reducing the binding affinity of this compound.
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Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating alternative survival pathways to circumvent the effects of CDK inhibition. A key mechanism observed for other CDK inhibitors is the failure to downregulate anti-apoptotic proteins, such as Mcl-1.[2][3] Additionally, activation of pathways like Wnt/β-catenin has been implicated in resistance to other targeted therapies, and its inhibition by pan-CDK inhibitors like Dinaciclib can restore sensitivity.[4]
Q3: Our this compound treated cells initially show cell cycle arrest but then seem to recover. What could be happening?
This phenomenon, known as adaptive resistance, can occur as cancer cells activate compensatory mechanisms. One possibility is the transient induction of cell cycle arrest, followed by the upregulation of pro-survival proteins that allow the cells to re-enter the cell cycle. For instance, incomplete suppression of Mcl-1 or the activation of other anti-apoptotic Bcl-2 family proteins could contribute to this recovery.
Q4: Is there any evidence of increased drug efflux as a resistance mechanism to CDK inhibitors?
Yes, for other classes of CDK inhibitors, particularly covalent inhibitors, the upregulation of ATP-binding cassette (ABC) transporters like ABCB1 (MDR1) and ABCG2 (BCRP) has been identified as a major mechanism of resistance. While not directly demonstrated for this compound, it is a plausible mechanism that should be investigated in resistant cell lines.
Troubleshooting Guides
Problem 1: Difficulty in Generating a Stable this compound-Resistant Cell Line.
Possible Cause & Solution:
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Inappropriate starting concentration: Starting with a concentration of this compound that is too high can lead to widespread cell death, preventing the selection of resistant clones.
-
Troubleshooting Step: Begin with a concentration around the IC20 or IC50 of the parental cell line. This allows for a subpopulation of cells to survive and potentially develop resistance.
-
-
Insufficient duration of treatment: Acquired resistance is a gradual process that can take several months to establish.
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Troubleshooting Step: Employ a stepwise dose escalation protocol. Maintain the cells at a specific concentration until they resume a normal growth rate, then gradually increase the this compound concentration. This process may need to be repeated over 6-8 months.[5]
-
-
Cell line instability: Some cell lines may be genetically unstable and unable to develop stable resistance.
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Troubleshooting Step: Ensure the parental cell line is healthy and has a consistent doubling time before starting the resistance induction protocol. Consider using a different cancer cell line if one proves recalcitrant.
-
Problem 2: this compound-resistant cells do not show mutations in the target CDKs.
Possible Cause & Solution:
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Resistance is mediated by non-mutational mechanisms: As discussed in the FAQs, resistance is often driven by the activation of bypass pathways rather than target alteration.
-
Troubleshooting Step: Investigate the expression levels of key survival proteins. Perform western blotting for anti-apoptotic proteins like Mcl-1, Bcl-2, and Bcl-xL. A lack of downregulation of Mcl-1 in the presence of this compound is a strong indicator of resistance.[2][3]
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Troubleshooting Step: Analyze the activity of known bypass pathways. Examine the Wnt/β-catenin signaling pathway by measuring the levels of β-catenin and its downstream targets.[4]
-
Problem 3: Unexplained variability in this compound efficacy across different experiments.
Possible Cause & Solution:
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Inconsistent drug potency: this compound, like many small molecules, can degrade over time or with improper storage.
-
Troubleshooting Step: Aliquot the drug upon receipt and store it at the recommended temperature, protected from light. Prepare fresh dilutions for each experiment from a stock solution.
-
-
Cell culture conditions: Variations in cell density, passage number, and media composition can influence drug response.
-
Troubleshooting Step: Standardize your cell culture protocols. Ensure cells are in the logarithmic growth phase at the time of treatment and maintain consistency in seeding density and passage number.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Multiple Myeloma Cell Lines.
This table is a representative example based on data for other CDK inhibitors, as specific quantitative data for this compound resistant lines is not currently available in the public domain.
| Cell Line | Description | This compound IC50 (µM) | Fold Resistance |
| MM.1S | Parental, Sensitive | 0.5 | 1x |
| MM.1S-LCQ-R | This compound Resistant | 5.0 | 10x |
| RPMI-8226 | Parental, Sensitive | 0.8 | 1x |
| RPMI-8226-LCQ-R | This compound Resistant | 9.6 | 12x |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a general method for developing acquired resistance to this compound in a cancer cell line.
-
Determine the initial IC50: Culture the parental cancer cell line and determine the 50% inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Treatment: Treat the parental cells with this compound at a concentration equal to the IC20 or IC50.
-
Culture and Recovery: Maintain the cells in the presence of the drug. The majority of cells will die, but a small population may survive. Continue to culture the surviving cells, replacing the media with fresh drug-containing media every 2-3 days, until they resume a consistent growth rate.
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Dose Escalation: Once the cells are growing steadily at the initial concentration, double the concentration of this compound.
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Repeat Cycles: Repeat steps 3 and 4, gradually increasing the drug concentration over a period of several months.
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Characterization of Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), the resistant cell line is established. Confirm the resistance by re-evaluating the IC50 and comparing it to the parental line.
-
Cryopreservation: Cryopreserve the resistant cell line at various passages to ensure a stable stock.
Protocol 2: Western Blot Analysis of Mcl-1 Expression
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Cell Lysis: Treat both parental and this compound-resistant cells with a range of this compound concentrations for 24 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Mcl-1 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the Mcl-1 signal to the loading control to compare its expression levels between sensitive and resistant cells.
Mandatory Visualizations
Caption: Signaling pathways in this compound sensitive vs. resistant cells.
Caption: Workflow for generating this compound resistant cell lines.
References
- 1. Molecular and cellular effects of multi-targeted cyclin-dependent kinase inhibition in myeloma: biological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cyclin-dependent kinase inhibitor flavopiridol induces apoptosis in multiple myeloma cells through transcriptional repression and down-regulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Nvp-lcq195 treatment duration and concentration
Welcome to the technical support center for Nvp-lcq195. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guides
This section provides solutions to common problems that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibition of cell viability. | 1. Suboptimal concentration or treatment duration. 2. Cell line resistance. 3. Improper storage and handling of this compound. | 1. Perform a dose-response and time-course experiment to determine the optimal EC50 for your specific cell line. Concentrations typically range from 0-4 µmol/L for 48 hours.[1] 2. Ensure your cell line is sensitive to CDK inhibitors. 3. Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1] |
| High background or non-specific bands in Western blot analysis. | 1. Suboptimal antibody concentration. 2. Insufficient washing. 3. Improper blocking. | 1. Titrate primary and secondary antibody concentrations to determine the optimal dilution. 2. Increase the number and duration of washes with an appropriate buffer (e.g., TBST). 3. Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature. |
| Difficulty in detecting apoptosis. | 1. Inappropriate time point for analysis. 2. Insufficient drug concentration. 3. Choice of apoptosis assay. | 1. This compound induces an increase in S and G2/M phases early, followed by a sub-G1 population increase.[1] Collect cells at various time points (e.g., 24, 48, 72 hours) to identify the optimal window for apoptosis detection. 2. Ensure the concentration of this compound is sufficient to induce apoptosis in your cell line. 3. Use a sensitive and appropriate apoptosis assay, such as Annexin V/PI staining followed by flow cytometry. |
| This compound precipitation in culture medium. | 1. Poor solubility of the compound. 2. High concentration of the compound. | 1. Prepare a fresh stock solution in a suitable solvent like DMSO.[1] 2. When diluting the stock solution into the culture medium, ensure thorough mixing. Avoid using a final concentration that exceeds the solubility limit in the medium. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound.
1. What is the mechanism of action of this compound?
This compound is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK3, CDK5, and CDK9. By inhibiting these key regulators of the cell cycle, this compound induces cell cycle arrest, primarily in the S and G2/M phases, which ultimately leads to apoptotic cell death in susceptible cancer cells, such as multiple myeloma.[1][2]
2. What is the recommended starting concentration and treatment duration for in vitro experiments?
The optimal concentration and duration of this compound treatment are cell-line dependent. For most multiple myeloma cell lines, the EC50 is typically ≤ 1 µmol/L after 48 hours of treatment.[1] A common starting point is to treat cells with a range of concentrations from 0.1 to 10 µmol/L for 24, 48, and 72 hours to determine the optimal conditions for your specific experimental setup.
3. How should I prepare and store this compound?
This compound is typically provided as a powder. For in vitro experiments, it is recommended to prepare a stock solution in a solvent such as DMSO.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]
4. What are the expected downstream effects of this compound treatment?
Treatment with this compound has been shown to decrease the amplitude of various transcriptional signatures associated with oncogenesis.[1] This includes the reduced activity of key transcription factors such as myc, HIF-1α, IRF4, and NF-κB, as well as the downregulation of signaling cascades like Notch, Ras, Akt, and Hedgehog.[1]
5. Which experimental assays are recommended to assess the effects of this compound?
To comprehensively evaluate the impact of this compound, a combination of the following assays is recommended:
-
Cell Viability Assays: To determine the cytotoxic effects of the compound (e.g., MTT, MTS, or CellTiter-Glo assays).
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Cell Cycle Analysis: To assess the impact on cell cycle progression (e.g., propidium iodide staining followed by flow cytometry).
-
Apoptosis Assays: To confirm the induction of programmed cell death (e.g., Annexin V/PI staining, caspase activity assays).
-
Western Blotting: To analyze the expression and phosphorylation status of key proteins in the CDK signaling pathway and downstream effectors.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) and a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
-
Treat cells with this compound at the desired concentration and duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, CDK1, p-Rb, cleaved PARP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat cells with this compound as required.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
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Incubate the cells for 15 minutes at room temperature in the dark.
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Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits CDK/Cyclin complexes, leading to cell cycle arrest and apoptosis.
Experimental Workflow for this compound Treatment and Analysis
Caption: A typical experimental workflow for studying the effects of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A logical flow for troubleshooting inconsistent experimental outcomes with this compound.
References
troubleshooting Nvp-lcq195 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Nvp-lcq195 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as LCQ-195 or AT9311, is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] It primarily targets CDK1, CDK2, CDK3, CDK5, and CDK9.[1][3] By inhibiting these kinases, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in susceptible cancer cells, such as multiple myeloma.[1]
Q2: What are the solubility properties of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL (217.24 mM), though sonication may be required to achieve complete dissolution.[4] It is, however, insoluble in water and ethanol.[2] This high hydrophobicity is a common reason for precipitation when introducing a DMSO stock solution into an aqueous cell culture medium.
Q3: How should I prepare and store this compound stock solutions?
To ensure stability and minimize the risk of precipitation, follow these guidelines for stock solution preparation and storage:
-
Solvent: Use fresh, anhydrous DMSO to prepare the initial stock solution.[2]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or higher) to minimize the volume of DMSO added to your experimental media.[4]
-
Dissolution: If the compound does not dissolve readily, gentle warming and/or sonication can be used to aid dissolution.[1][4]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][5] Store aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Troubleshooting this compound Precipitation
Encountering a precipitate after adding this compound to your cell culture media can be a frustrating experience. The following guide provides a step-by-step approach to troubleshoot and prevent this issue.
Problem: A visible precipitate forms immediately or shortly after adding this compound to the cell culture medium.
Potential Cause 1: Poor Aqueous Solubility
This compound is hydrophobic, and direct dilution of a concentrated DMSO stock into an aqueous medium can cause it to crash out of solution.
Solutions:
-
Stepwise Dilution: Instead of adding the concentrated stock directly to your final volume of media, perform a serial dilution. First, dilute the stock solution in a small volume of media, vortex or mix well, and then add this intermediate dilution to the final volume.
-
Pre-warm Media and Solutions: Pre-warming the cell culture media and the this compound stock solution to 37°C before mixing can help improve solubility and prevent precipitation caused by temperature shock.[4]
-
Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, ensuring a final DMSO concentration of <0.5% is generally well-tolerated and can help maintain solubility.[5] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Vortexing During Addition: Add the this compound stock solution dropwise to the media while vortexing or gently swirling to ensure rapid and even dispersion.
Potential Cause 2: Interaction with Media Components
Components in the cell culture medium, such as proteins and salts in fetal bovine serum (FBS), can sometimes interact with small molecules and reduce their solubility.
Solutions:
-
Serum-Free Dilution: Prepare the initial dilution of this compound in a small volume of serum-free media first, and then add this to your complete, serum-containing media.
-
Test Different Media Formulations: If precipitation persists, consider testing a different basal medium formulation.
Potential Cause 3: Incorrect Stock Solution Preparation
If the compound is not fully dissolved in the initial DMSO stock, it will readily precipitate when introduced to the aqueous environment of the cell culture medium.
Solutions:
-
Ensure Complete Dissolution: Visually inspect your DMSO stock solution to ensure it is a clear solution with no visible particulates. If necessary, use sonication to fully dissolve the compound.[4]
-
Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can reduce the solubility of hydrophobic compounds. Use fresh, anhydrous DMSO for preparing your stock solutions.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 460.33 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.603 mg.
-
Add the appropriate volume of sterile DMSO to the powder.
-
Vortex the solution thoroughly. If necessary, place the tube in a sonicator bath for 5-10 minutes until the powder is completely dissolved and the solution is clear.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound into Cell Culture Media (Example for a final concentration of 1 µM)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes
-
-
Procedure:
-
Intermediate Dilution: Prepare a 1:100 intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium. This results in a 100 µM solution. Mix thoroughly by pipetting or gentle vortexing.
-
Final Dilution: Add 10 µL of the 100 µM intermediate dilution to 990 µL of pre-warmed cell culture medium to achieve a final concentration of 1 µM. The final DMSO concentration will be 0.01%.
-
Gently mix the final solution before adding it to your cells.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 66.67 mg/mL (144.83 mM)[3] | Sonication may be required.[4] |
| Water | Insoluble[4] | |
| Ethanol | Insoluble[2] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution | Storage Temperature | Duration |
| Powder | -20°C | 3 years[3] |
| In DMSO | -80°C | 2 years[1] |
| In DMSO | -20°C | 1 year[1] |
Visualizations
Signaling Pathway
Caption: this compound inhibits key CDKs, blocking cell cycle progression and transcription.
Experimental Workflow
Caption: A logical workflow for troubleshooting this compound precipitation in media.
References
Technical Support Center: Minimizing Pan-CDK Inhibitor Toxicity in Animal Models
Disclaimer: This technical support center provides generalized guidance on minimizing toxicity associated with pan-CDK inhibitors in animal models. The information is based on the known class-wide effects of CDK inhibitors due to the limited availability of specific toxicity data for Nvp-lcq195. Researchers should always perform dose-escalation studies and careful toxicity monitoring for any new compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with pan-CDK inhibitors in animal models?
A1: Based on the known effects of CDK inhibitors, the most anticipated toxicities in animal models are hematological, gastrointestinal, and hepatic.[1][2][3] These arise because CDKs are crucial for the proliferation of hematopoietic progenitor cells in the bone marrow and the rapidly dividing cells of the gastrointestinal tract.
Q2: Which animal models are most susceptible to CDK inhibitor toxicity?
A2: While species-specific differences exist, models with rapid cell turnover, particularly in the hematopoietic and gastrointestinal systems, are generally more susceptible. Rodent models are commonly used for initial toxicity screening.[4] However, due to differences in drug metabolism, it is often advisable to use a second, non-rodent species for more comprehensive preclinical safety assessment.
Q3: How can I proactively monitor for toxicity during my in vivo studies?
A3: Regular monitoring of clinical signs (body weight, food/water intake, activity levels, and physical appearance) is crucial. Blood collection for complete blood counts (CBCs) to assess hematological toxicity and serum chemistry panels to monitor liver and kidney function are highly recommended. Histopathological analysis of key organs at the end of the study can provide definitive evidence of organ toxicity.
Q4: Are there any formulation strategies that can help minimize toxicity?
A4: The formulation can significantly impact drug exposure and, consequently, toxicity. Optimizing the vehicle for solubility and stability is the first step. For compounds with a narrow therapeutic window, controlled-release formulations could be explored to maintain plasma concentrations within the therapeutic range and avoid toxic peaks.
Troubleshooting Guides
Issue 1: Severe Myelosuppression (Neutropenia, Anemia, Thrombocytopenia)
Symptoms:
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Significant drop in neutrophil, red blood cell, or platelet counts in peripheral blood.
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Pale mucous membranes, lethargy (anemia).
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Pinpoint hemorrhages (petechiae) or bruising (thrombocytopenia).
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Increased susceptibility to infections.
Possible Causes:
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The dose of the pan-CDK inhibitor is too high, leading to excessive inhibition of CDKs essential for hematopoietic progenitor cell proliferation.
-
The animal model is particularly sensitive to myelosuppressive effects.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Dose Reduction | The most direct way to mitigate dose-dependent toxicity. Reduce the dose by 25-50% and monitor blood counts closely. |
| 2 | Intermittent Dosing | Consider a dosing holiday (e.g., 5 days on, 2 days off) to allow for bone marrow recovery. |
| 3 | Supportive Care | For valuable animals, consider supportive care such as G-CSF for neutropenia, though this can be a confounding factor. |
| 4 | Re-evaluate Model | If toxicity persists even at low efficacious doses, consider using a different, less sensitive animal strain or species. |
Issue 2: Gastrointestinal Toxicity (Diarrhea, Weight Loss)
Symptoms:
-
Loose or watery stools.
-
Significant and rapid body weight loss (>15-20%).
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Dehydration, hunched posture, and reduced activity.
Possible Causes:
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Inhibition of CDKs in the rapidly dividing epithelial cells of the gastrointestinal tract, leading to mucosal barrier breakdown.
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Off-target effects of the compound.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Dose Adjustment | As with myelosuppression, dose reduction is the primary intervention. |
| 2 | Dietary Support | Provide a highly palatable and digestible diet to encourage food intake and maintain body weight. |
| 3 | Fluid Therapy | Administer subcutaneous or intraperitoneal fluids to combat dehydration. |
| 4 | Anti-diarrheal Agents | Use of agents like loperamide can be considered, but their potential to mask worsening toxicity should be noted. |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
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Animal Model: Select a relevant rodent model (e.g., BALB/c mice or Sprague-Dawley rats), 6-8 weeks old.
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Group Allocation: Randomly assign animals to groups (n=3-5 per group), including a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100 mg/kg). The dose range should be informed by in vitro cytotoxicity data.
-
Drug Administration: Administer the pan-CDK inhibitor via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 5-14 days.
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Collect blood via a submandibular or saphenous bleed at baseline and at the end of the study for CBC and serum chemistry analysis.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
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Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect key organs (liver, spleen, bone marrow, gastrointestinal tract) for histopathological examination.
Visualizations
Signaling Pathway: General CDK Inhibition and Downstream Effects
References
- 1. Management of adverse events during cyclin-dependent kinase 4/6 (CDK4/6) inhibitor-based treatment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The adverse events of CDK4/6 inhibitors for HR+/ HER2- breast cancer: an umbrella review of meta-analyses of randomized controlled trials [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming NVP-LCQ195 Solubility Challenges for In Vivo Studies
This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address the poor solubility of NVP-LCQ195 in preparation for in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended starting formulations for dissolving this compound for in vivo use?
A1: Based on available data, two primary formulations are recommended as a starting point for achieving a clear solution of this compound suitable for in vivo administration.[1] The choice between them may depend on the desired route of administration and vehicle compatibility with your animal model.
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Formulation 1 (Aqueous-based): A multi-component solvent system designed to maintain solubility in an aqueous environment.
-
Formulation 2 (Oil-based): A simpler formulation for lipid-based delivery.
For detailed preparation, refer to the Experimental Protocols section. It is crucial to add each solvent sequentially and ensure complete dissolution at each step.[1]
Q2: I'm observing precipitation when preparing the recommended aqueous-based formulation. What should I do?
A2: Precipitation during the preparation of the aqueous-based formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) can occur for several reasons. Here is a step-by-step troubleshooting guide:
-
Ensure Sequential Addition: It is critical to add the solvents in the specified order (DMSO first, then PEG300, then Tween-80, and finally saline).[1] Adding saline prematurely can cause the compound to crash out of the solution.
-
Thorough Mixing: Ensure the solution is mixed thoroughly and becomes clear after the addition of each component before proceeding to the next.
-
Gentle Warming: Gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of this compound in DMSO and the subsequent solvent mixture.[1][2] However, be cautious of compound stability at elevated temperatures.
-
Fresh Solvents: Use fresh, anhydrous DMSO as it can absorb moisture, which may reduce its solvating power.[3]
-
Check Compound Purity: Impurities in the this compound powder can sometimes affect solubility.
Q3: My this compound formulation is clear upon preparation, but I'm seeing precipitation upon injection into the animal. How can I prevent this?
A3: This is a common issue with compounds that have borderline solubility. The formulation that keeps the drug in solution on the bench may not be robust enough to withstand the physiological environment upon administration.
-
Slower Injection Rate: A slower rate of administration can allow for better mixing with physiological fluids and may prevent localized concentration spikes that lead to precipitation.
-
Increase the Concentration of Co-solvents/Surfactants: You may need to optimize the formulation by slightly increasing the percentage of PEG300 or Tween-80 while decreasing the saline percentage. This should be done cautiously, keeping in mind the tolerability of the vehicle in your animal model.
-
Consider Alternative Formulations: If the issue persists, exploring other solubility-enhancing technologies may be necessary. These can include the use of cyclodextrins, lipid-based formulations, or nanosuspensions.[4][5]
Q4: What is the maximum achievable concentration of this compound in the recommended formulations?
A4: The recommended formulations have been shown to achieve a concentration of at least 2.5 mg/mL, which corresponds to 5.43 mM.[1] If higher concentrations are required, further formulation development and optimization will be necessary.
Q5: Are there alternative methods to enhance the solubility of this compound for in vivo studies?
A5: Yes, if standard co-solvent systems are insufficient, several other techniques can be employed to improve the solubility and bioavailability of poorly water-soluble drugs like this compound.[4][5] These methods often require more extensive formulation development:
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug, which can improve the dissolution rate.[6][7]
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier at a molecular level, which can significantly enhance solubility.[4]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic molecules.
-
Lipid-Based Drug Delivery Systems: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.
Data Presentation
Table 1: Solubility of this compound in Various Solvents and Formulations
| Solvent/Formulation | Concentration Achieved | Notes |
| DMSO | ≥ 66.67 mg/mL (144.83 mM)[1] | Requires sonication.[1] Suitable for in vitro stock solutions. |
| Ethanol | ≥ 3.28 mg/mL[2] | Requires gentle warming and sonication.[2] |
| Water | Insoluble[3] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (5.43 mM)[1] | A clear solution suitable for in vivo use.[1] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (5.43 mM)[1] | A clear solution, an alternative for specific routes of administration.[1] |
Experimental Protocols
Protocol 1: Preparation of Aqueous-Based this compound Formulation (2.5 mg/mL)
This protocol is adapted from publicly available formulation data.[1]
-
Initial Dissolution: Weigh the required amount of this compound and dissolve it in DMSO to create a stock solution. For example, to make a final 1 mL formulation at 2.5 mg/mL, start by dissolving 2.5 mg of this compound in 100 µL of DMSO. Use gentle vortexing and sonication if necessary to ensure complete dissolution.
-
Addition of Co-solvent: To the DMSO solution, add 400 µL of PEG300. Mix thoroughly until the solution is clear and homogenous.
-
Addition of Surfactant: Add 50 µL of Tween-80 to the mixture. Mix again until the solution is clear.
-
Final Dilution: Slowly add 450 µL of saline to the mixture while gently vortexing. The final solution should be clear. If any cloudiness appears, it may indicate precipitation.
Protocol 2: Preparation of Oil-Based this compound Formulation (2.5 mg/mL)
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO. For a 1 mL final formulation at 2.5 mg/mL, dissolve 2.5 mg of this compound in 100 µL of DMSO.
-
Addition of Oil: Add 900 µL of corn oil to the DMSO solution. Mix thoroughly until a clear and uniform solution is achieved.
Visualizations
Caption: Workflow for preparing the aqueous-based this compound formulation with troubleshooting steps.
Caption: Simplified signaling pathway of this compound as a pan-CDK inhibitor.[2][8]
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. medchemexpress.com [medchemexpress.com]
Nvp-lcq195 degradation and storage issues
Welcome to the technical support center for Nvp-lcq195. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the storage, handling, and experimental use of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your work with this compound.
Issue: Inconsistent or lower-than-expected potency in cellular assays.
If you are observing variable or weak activity of this compound in your experiments, consider the following potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure the compound has been stored correctly. For long-term storage, the solid powder should be at -20°C.[1][2] Stock solutions should be stored at -80°C or -20°C and aliquoted to avoid repeated freeze-thaw cycles.[3] |
| Precipitation of Compound | This compound has limited solubility in aqueous solutions. Visually inspect your media for any precipitate after adding the compound. If precipitation is suspected, consider preparing a fresh dilution from the stock solution. Using a pre-warmed medium (37°C) for dilution may help prevent precipitation. |
| Incorrect Final Concentration | Double-check all dilution calculations. It is advisable to prepare a fresh serial dilution from a newly prepared stock solution to rule out dilution errors. |
| Cell Line Sensitivity | The sensitivity to this compound can vary between different cell lines. The reported EC50 is less than 1 µmol/L in most multiple myeloma (MM) cell lines, but your specific cell line may have a different sensitivity.[3] Consider performing a dose-response curve over a wider concentration range. |
| Assay-Specific Artifacts | Some assays may be more prone to interference. For example, with some CDK inhibitors, metabolic-based proliferation assays (like those measuring ATP levels) can be misleading as cells may arrest in the cell cycle but continue to grow in size. Consider using a DNA synthesis-based assay (e.g., BrdU incorporation) or direct cell counting to confirm proliferation results. |
Issue: Difficulty in dissolving the compound.
This compound is a solid that is insoluble in water.[2] Proper solvent selection and technique are crucial for its effective use.
| Solvent | Concentration | Notes |
| DMSO | ≥ 66.67 mg/mL (144.83 mM)[2] | Sonication may be required to fully dissolve the compound.[2] |
| Ethanol | ≥ 3.28 mg/mL | Gentle warming and sonication can aid dissolution.[2] |
If you observe precipitation when diluting the DMSO stock solution in an aqueous medium, it is recommended to first dilute the stock solution in DMSO to an intermediate concentration before adding it to the final aqueous solution.
Frequently Asked Questions (FAQs)
Storage and Stability
-
Q: How should I store the solid this compound powder?
-
Q: How should I store this compound stock solutions?
-
Q: Is this compound sensitive to light?
Solution Preparation and Handling
-
Q: What is the recommended solvent for preparing stock solutions?
-
A: DMSO is the recommended solvent for preparing high-concentration stock solutions.[2]
-
-
Q: I see precipitation when I dilute my DMSO stock solution in cell culture media. What should I do?
-
A: This is a common issue with compounds that have low aqueous solubility. To minimize precipitation, you can try pre-warming your cell culture media to 37°C before adding the compound. It is also recommended to add the diluted inhibitor to the media with gentle mixing. If the problem persists, consider using a lower final concentration or a vehicle that includes solubilizing agents like PEG300 and Tween-80 for in vivo studies, which may be adapted for in vitro use with appropriate controls.[2]
-
-
Q: Should I be concerned about the pH of my experimental buffer?
-
A: Although specific data on the pH stability of this compound is not available, the stability of small molecule inhibitors can be pH-dependent. It is advisable to maintain a consistent and physiologically relevant pH in your experiments to ensure reproducibility. Significant deviations from neutral pH could potentially affect the compound's stability and activity.
-
Experimental Protocols
Preparation of this compound Stock Solution (for in vitro use)
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex and/or sonicate the solution until the compound is completely dissolved.[2]
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
Preparation of Working Solutions for Cell Culture
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
It is recommended to prepare fresh working solutions for each experiment and not to store diluted solutions in aqueous media for extended periods. For in vivo experiments, it is advised to prepare the formulation freshly on the same day of use.[3]
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
Technical Support Center: Nvp-lcq195 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the CDK inhibitor Nvp-lcq195 in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as LCQ-195 or AT9311) is a potent, small molecule inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, CDK3, CDK5, and CDK9.[1][2][3][4] Its primary mechanism of action involves the inhibition of these kinases, which are crucial regulators of the cell cycle.[4] By blocking CDK activity, this compound can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells, particularly in multiple myeloma (MM).[1][4]
Q2: What are the solubility characteristics of this compound?
This compound is a solid compound with poor aqueous solubility.[5] It is slightly soluble in ethanol (0.1-1 mg/mL) and highly soluble in DMSO (≥ 92 mg/mL).[5][6] For in vivo applications, it is crucial to use appropriate solvents and formulation strategies to ensure complete dissolution and prevent precipitation.
Q3: How should I prepare this compound for in vivo administration?
Due to its low aqueous solubility, this compound requires a specific formulation for in vivo use. Two common vehicle formulations are provided below. It is recommended to prepare the solution fresh for each experiment and observe for any precipitation. Sonication may be used to aid dissolution.[1]
Q4: What are the recommended storage conditions for this compound?
-
Powder: Store at -20°C for up to 3 years.[2]
-
In solvent (e.g., DMSO): Store at -80°C for up to 2 years, or at -20°C for up to 1 year.[1][2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
Issue 1: Unexpected Animal Toxicity or Mortality
Possible Cause:
-
Vehicle Toxicity: The formulation vehicle itself could be causing adverse effects, especially at high concentrations or with repeated administration.
-
Off-Target Effects: As a multi-targeted CDK inhibitor, this compound may have off-target effects leading to toxicity.
Troubleshooting Steps:
-
Dose De-escalation: Perform a dose-ranging study to determine the MTD in your specific animal model. Start with a lower dose and gradually escalate while monitoring for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound-related and vehicle-related toxicity.
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Monitor for Class-Specific Toxicities: CDK4/6 inhibitors are known to cause neutropenia, while others can lead to diarrhea and fatigue.[6] Consider monitoring complete blood counts (CBCs) and observing for gastrointestinal issues.
-
Refine Administration Route: If using intravenous (IV) injection, consider a slower infusion rate. For intraperitoneal (IP) injections, ensure proper technique to avoid organ damage.
Issue 2: Lack of Efficacy or Inconsistent Results
Possible Cause:
-
Poor Bioavailability: The drug may not be reaching the target tissue at sufficient concentrations due to poor absorption or rapid metabolism.
-
Formulation Instability: The compound may be precipitating out of the solution before or after administration.
-
Insufficient Dose: The administered dose may be too low to achieve a therapeutic effect.
-
Tumor Model Resistance: The selected cancer model may be resistant to CDK inhibition. Resistance can be associated with the absence of the Retinoblastoma (RB) tumor suppressor.[6]
Troubleshooting Steps:
-
Optimize Formulation:
-
Ensure the compound is fully dissolved. Visually inspect the formulation for any particulates.
-
Consider alternative formulation strategies for poorly soluble drugs, such as using cyclodextrins or creating a micronized suspension to improve the dissolution rate.
-
-
Pharmacokinetic (PK) Analysis: If possible, conduct a pilot PK study to measure the plasma concentration of this compound over time. This will help determine if the drug is being absorbed and maintained at therapeutic levels.
-
Dose Escalation: If no toxicity is observed, consider carefully escalating the dose.
-
Confirm Target Engagement: In a satellite group of animals, collect tumor tissue at various time points after dosing to assess the inhibition of downstream targets of CDKs (e.g., phosphorylation of Rb) via methods like Western blot or immunohistochemistry.
-
Verify Model Sensitivity: Confirm that your in vitro cell lines are sensitive to this compound and that the in vivo tumor model expresses the necessary targets (e.g., is RB-positive).[6]
Issue 3: Difficulty with Formulation Preparation
Possible Cause:
-
Hygroscopic DMSO: DMSO can absorb moisture, which can reduce the solubility of this compound.[1]
-
Incorrect Order of Solvent Addition: The order in which solvents are added is critical for maintaining solubility.
Troubleshooting Steps:
-
Use Fresh, Anhydrous DMSO: Always use a new, unopened bottle of anhydrous DMSO for preparing stock solutions.
-
Follow a Step-wise Protocol: Add each component of the vehicle sequentially and ensure complete mixing at each step before adding the next component.[2]
-
Gentle Warming and Sonication: If precipitation occurs, gentle warming and/or sonication can help redissolve the compound.[1] Do not overheat, as this may cause degradation.
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 92 mg/mL (199.85 mM) | Use fresh, anhydrous DMSO.[5] Ultrasonic treatment may be needed.[1] |
| Ethanol | 0.1 - 1 mg/mL | Slightly soluble.[6] |
| Water | Insoluble |
Table 2: Recommended In Vivo Formulations
| Formulation | Components | Final Concentration | Protocol |
| Aqueous-based | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.43 mM) | Add each solvent one by one in the specified order.[1] |
| Oil-based | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.43 mM) | Add each solvent one by one in the specified order.[1] |
Table 3: this compound In Vitro IC₅₀ Values
| Target | IC₅₀ (nM) |
| Cdk5/p25 | 1 |
| Cdk5/p35 | 1 |
| Cdk1/cyclin B | 2 |
| Cdk2/cyclin A | 2 |
| CDK2/cyclin E | 5 |
| CDK9/cyclin T1 | 15 |
| CDK3/Cyclin E | 42 |
| Cdk6/cyclin D3 | 187 |
| CDK7/Cyclin H | 3564 |
| (Data sourced from MedChemExpress and Cayman Chemical)[2][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Aqueous-based)
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Weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10x stock solution (e.g., for a final concentration of 2.5 mg/mL, prepare a 25 mg/mL stock in DMSO).
-
Vortex and/or sonicate until the compound is completely dissolved.
-
In a separate tube, prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% saline.
-
Slowly add the this compound/DMSO stock solution to the vehicle while vortexing to achieve the final desired concentration.
-
Visually inspect the final solution for any signs of precipitation.
Protocol 2: Intraperitoneal (IP) Administration in Mice
-
Properly restrain the mouse.
-
Locate the injection site in the lower right or left quadrant of the abdomen.
-
Use an appropriate needle size (e.g., 25-27 gauge).
-
Insert the needle at a 15-20 degree angle to avoid puncturing internal organs.
-
Aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the formulation. The recommended maximum injection volume for IP administration in an adult mouse is 2-3 mL, but smaller volumes are preferred.
Visualizations
Caption: Troubleshooting workflow for in vivo this compound delivery issues.
Caption: Simplified CDK signaling pathway and points of inhibition by this compound.
References
- 1. Cyclin-Dependent Kinase 4/6 Inhibitors: A Potential Breakthrough Therapy for Malignancies of Gastrointestinal Tract | In Vivo [iv.iiarjournals.org]
- 2. karger.com [karger.com]
- 3. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. oncotarget.com [oncotarget.com]
Validation & Comparative
NVP-LCQ195 in Xenograft Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of NVP-LCQ195, a multi-targeted cyclin-dependent kinase (CDK) inhibitor, and its validation, primarily focusing on its potential application in xenograft models of multiple myeloma (MM). Due to the limited availability of public-domain in vivo data for this compound, this guide leverages in vitro findings for this compound and presents in vivo xenograft data for other relevant CDK inhibitors, Dinaciclib and Enitociclib, to offer a comprehensive comparative landscape.
This compound: Mechanism of Action and In Vitro Efficacy
This compound (also known as AT9311) is a small molecule inhibitor targeting multiple cyclin-dependent kinases, including CDK1, CDK2, CDK3, CDK5, and CDK9.[1] Its mechanism of action in multiple myeloma cells involves the induction of cell cycle arrest and subsequent apoptosis.[1] In vitro studies have demonstrated that this compound can trigger a decrease in the amplitude of transcriptional signatures associated with oncogenesis, drug resistance, and stem cell renewal.[1] Key transcription factors for MM cells, such as myc, HIF-1α, and IRF4, are among those affected.[1]
The inhibition of these CDKs disrupts the normal progression of the cell cycle, leading to cell death in cancerous cells, which often have a dysregulated cell cycle. This multi-targeted approach is hypothesized to offer a potent anti-myeloma therapeutic strategy.
Comparative Performance of CDK Inhibitors in Xenograft Models
Dinaciclib in a Multiple Myeloma Xenograft Model
Dinaciclib, an inhibitor of CDK1, CDK2, CDK5, and CDK9, has been evaluated in a subcutaneous MM.1S xenograft model in SCID mice. In combination with the PARP1/2 inhibitor ABT-888 (veliparib), dinaciclib demonstrated a significant delay in tumor growth and prolonged survival.
| Treatment Group | Mean Tumor Volume (Day 30) | Percent Tumor Growth Inhibition |
| Vehicle Control | ~1200 mm³ | - |
| Dinaciclib (35 mg/kg) | ~700 mm³ | ~42% |
| ABT-888 (50 mg/kg) | ~1000 mm³ | ~17% |
| Dinaciclib + ABT-888 | ~400 mm³ | ~67% |
Data is estimated from graphical representations in the cited literature and should be considered illustrative.
Enitociclib in Multiple Myeloma Xenograft Models
Enitociclib, a selective CDK9 inhibitor, has shown single-agent efficacy in various MM xenograft models, including those using JJN-3, NCI-H929, and OPM-2 cells. Treatment with enitociclib resulted in reduced tumor volumes and extended survival time in mouse models.
| Xenograft Model | Treatment | Outcome |
| JJN-3 | Enitociclib (15 mg/kg) | Reduced tumor volume, prolonged survival |
| NCI-H929 | Enitociclib (15 mg/kg) | Reduced tumor volume, prolonged survival |
| OPM-2 | Enitociclib (15 mg/kg) | Reduced tumor volume, prolonged survival |
| OPM-2 | Enitociclib + Lenalidomide | Increased efficacy compared to single agents |
| OPM-2 | Enitociclib + Bortezomib | Increased efficacy compared to single agents |
Experimental Protocols
Subcutaneous Multiple Myeloma Xenograft Model (General Protocol)
This protocol is a generalized representation based on methodologies reported for CDK inhibitor studies in MM xenograft models.
-
Cell Culture: Human multiple myeloma cell lines (e.g., MM.1S, JJN-3, NCI-H929, OPM-2) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO₂).
-
Animal Models: Immunocompromised mice, such as CB-17/SCID or NOD/SCID mice (typically 4-6 weeks old), are used to prevent rejection of human tumor cells.
-
Tumor Cell Inoculation: A suspension of 1 x 10⁶ to 5 x 10⁶ MM cells in a sterile vehicle (e.g., PBS or a mixture with Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) and any comparators are administered according to a predetermined schedule, dose, and route (e.g., intraperitoneal, intravenous, or oral).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include body weight changes (to monitor toxicity) and overall survival.
-
Tissue Collection and Analysis: At the end of the study, tumors and other tissues may be harvested for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream effects.
Visualizing the Pathways and Processes
This compound Signaling Pathway
Caption: this compound inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.
Xenograft Experimental Workflow
Caption: Standard workflow for a subcutaneous xenograft model study.
References
A Comparative Guide to NVP-LCQ195 and Bortezomib Combination Therapy for Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a hypothetical combination therapy involving NVP-LCQ195 and bortezomib with established bortezomib-based regimens for the treatment of multiple myeloma. The analysis is based on the known mechanisms of action of the individual agents and supported by preclinical and clinical data from existing literature.
Introduction: The Rationale for Combining this compound and Bortezomib
Multiple myeloma (MM) remains an incurable hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. While the proteasome inhibitor bortezomib has significantly improved patient outcomes, drug resistance and relapse remain major clinical challenges.[1][2] This necessitates the exploration of novel combination therapies that can target multiple oncogenic pathways and overcome resistance mechanisms.
This compound is a potent, multi-targeted cyclin-dependent kinase (CDK) inhibitor that targets CDK1, CDK2, CDK3, CDK5, and CDK9.[3] By inhibiting these key regulators of cell cycle progression and transcription, this compound induces cell cycle arrest and apoptosis in multiple myeloma cells.[3] Preclinical studies have shown that this compound can downregulate transcriptional signatures associated with oncogenesis, drug resistance, and stem cell renewal in MM cells.[3]
Bortezomib, a 26S proteasome inhibitor, disrupts the ubiquitin-proteasome system, leading to the accumulation of misfolded and regulatory proteins.[1] This triggers endoplasmic reticulum (ER) stress, inhibits the NF-κB pathway, and ultimately induces apoptosis in cancer cells.
The combination of this compound and bortezomib presents a compelling therapeutic strategy based on the potential for synergistic anti-myeloma activity through complementary mechanisms of action:
-
Enhanced Cell Cycle Arrest: this compound-mediated inhibition of CDKs can potentiate the G2/M phase arrest induced by bortezomib, leading to a more profound and sustained cell cycle blockade.
-
Increased Apoptotic Pressure: The dual assault on two distinct but critical cellular processes—cell cycle control (this compound) and protein homeostasis (bortezomib)—is expected to lower the threshold for apoptosis.
-
Overcoming Drug Resistance: this compound's ability to suppress transcriptional programs associated with drug resistance could re-sensitize myeloma cells to bortezomib.
This guide will compare the hypothesized efficacy and safety of the this compound and bortezomib combination with standard-of-care bortezomib-based triplet therapies.
Comparative Performance Data
The following tables summarize the available clinical trial data for established bortezomib-based combination therapies and present a hypothesized performance for the this compound and bortezomib combination based on preclinical rationale.
Table 1: Efficacy of Bortezomib-Based Combination Therapies in Relapsed/Refractory Multiple Myeloma (RRMM)
| Therapy Regimen | Key Clinical Trial | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Pomalidomide + Bortezomib + Dexamethasone (PVd) | OPTIMISMM (Phase 3) | 82.2% | 11.2 months |
| Bortezomib + Dexamethasone (Vd) | OPTIMISMM (Phase 3) | 50.0% | 7.1 months |
| Carfilzomib + Lenalidomide + Dexamethasone (KRd) | ASPIRE (Phase 3) | 87.1% | 26.3 months |
| Lenalidomide + Dexamethasone (Rd) | ASPIRE (Phase 3) | 66.7% | 17.6 months |
| Ixazomib + Lenalidomide + Dexamethasone (IRd) | TOURMALINE-MM1 (Phase 3) | 78.3% | 20.6 months |
| Placebo + Lenalidomide + Dexamethasone | TOURMALINE-MM1 (Phase 3) | 71.5% | 14.7 months |
| This compound + Bortezomib + Dexamethasone (Hypothetical) | Preclinical Rationale | Expected >80% (synergistic apoptosis) | Expected >12 months (overcoming resistance) |
Data for PVd and Vd from the OPTIMISMM trial.[4] Data for KRd and Rd from the ASPIRE trial. Data for IRd from the TOURMALINE-MM1 trial.[5]
Table 2: Safety Profile of Bortezomib-Based Combination Therapies (Grade ≥3 Adverse Events)
| Adverse Event | PVd (%) | Vd (%) | KRd (%) | Rd (%) | IRd (%) | Placebo + Rd (%) | This compound + Vd (Hypothetical) (%) |
| Neutropenia | 48 | 16 | 29.6 | 26.5 | 31 | 29 | Expected increase due to CDK inhibition |
| Thrombocytopenia | 27 | 29 | 16.6 | 9.4 | 19 | 14 | Potential for additive effects |
| Anemia | 28 | 32 | 17.9 | 16.8 | 17 | 18 | Similar to Vd |
| Peripheral Neuropathy | 18 | 16 | 6.4 | 4.9 | 4 | 3 | Primarily bortezomib-related |
| Infections | 30 | 23 | 28.8 | 22.9 | 21 | 18 | Potential increase due to myelosuppression |
Data for PVd and Vd from the OPTIMISMM trial. Data for KRd and Rd from the ASPIRE trial. Data for IRd from the TOURMALINE-MM1 trial.[5]
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the mechanisms of action of this compound and bortezomib, and their proposed combined effect on multiple myeloma cells.
Caption: this compound inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.
Caption: Bortezomib inhibits the proteasome, inducing ER stress and apoptosis.
Caption: Combined inhibition of CDKs and the proteasome leads to synergistic apoptosis.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound and bortezomib combination.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound and bortezomib on the viability of multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines (e.g., H929, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Bortezomib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed MM cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of this compound, bortezomib, or the combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6][7]
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[6][7]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following drug treatment.
Materials:
-
Treated and untreated MM cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells twice with cold PBS.[9]
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in cell cycle and apoptosis pathways.
Materials:
-
Treated and untreated MM cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-cyclin B1, anti-p-Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.[12][13]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.[14]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[12]
-
Use β-actin as a loading control to normalize protein expression.
In Vivo Multiple Myeloma Xenograft Model
This animal model is used to evaluate the in vivo efficacy of the combination therapy.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
MM cell line (e.g., H929)
-
Matrigel
-
This compound and bortezomib formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 x 10^6 H929 cells mixed with Matrigel into the flank of each mouse.[16]
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle, this compound alone, bortezomib alone, and the combination).
-
Administer the drugs according to the predetermined dosing schedule and route.
-
Measure the tumor volume with calipers two to three times per week.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study (based on tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
-
Perform a survival analysis to compare the different treatment groups.
Conclusion
The combination of the multi-targeted CDK inhibitor this compound and the proteasome inhibitor bortezomib represents a rational and promising therapeutic strategy for multiple myeloma. The complementary mechanisms of action have the potential to induce synergistic anti-tumor effects, enhance apoptosis, and overcome mechanisms of drug resistance. The preclinical data for this compound in multiple myeloma are encouraging, suggesting that its combination with bortezomib could offer a significant improvement over existing therapies.[3] Further preclinical and clinical investigations are warranted to validate the efficacy and safety of this novel combination therapy. This guide provides a framework for the preclinical evaluation of this combination and a benchmark for comparison against current standards of care.
References
- 1. Bortezomib Combination Therapy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bortezomib combination therapy in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and cellular effects of multi-targeted cyclin-dependent kinase inhibition in myeloma: biological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Results of the phase III OPTIMISMM trial of pomalidomide, bortezomib, and dexamethasone [multiplemyelomahub.com]
- 5. Ixazomib, Lenalidomide and Dexamethasone in Relapsed and Refractory Multiple Myeloma in Routine Clinical Practice: Extended Follow-Up Analysis and the Results of Subsequent Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. kumc.edu [kumc.edu]
- 12. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 13. cusabio.com [cusabio.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. H929 Xenograft Model - Altogen Labs [altogenlabs.com]
Comparative Guide to NVP-LCQ195: A Multi-Targeted CDK Inhibitor for Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NVP-LCQ195, a novel multi-targeted cyclin-dependent kinase (CDK) inhibitor, with other CDK inhibitors investigated for the treatment of multiple myeloma (MM). The information is intended to support target validation studies by presenting objective performance data and detailed experimental methodologies.
Introduction to this compound
This compound (also known as AT9311) is a small molecule inhibitor targeting multiple CDKs, including CDK1, CDK2, CDK3, CDK5, and CDK9.[1][2] Its mechanism of action involves inducing cell cycle arrest and subsequent apoptosis in multiple myeloma cells.[1][2] Preclinical studies have shown its potential to overcome the protective effects of the bone marrow microenvironment.[2] Furthermore, high baseline expression of genes suppressed by this compound has been correlated with shorter progression-free and overall survival in bortezomib-treated MM patients, suggesting its potential as a therapeutic agent.[2]
Comparative Analysis of CDK Inhibitors in Multiple Myeloma
To provide a clear comparison, this section summarizes the key characteristics and performance data of this compound and other notable CDK inhibitors that have been evaluated in the context of multiple myeloma.
Table 1: Overview of CDK Inhibitors and their Primary Targets
| Compound Name | Primary CDK Targets | Other Notable Targets | Stage of Development (in MM) |
| This compound | CDK1, CDK2, CDK3, CDK5, CDK9 | - | Preclinical |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | - | Clinical Trials[3][4] |
| Flavopiridol | Pan-CDK inhibitor (CDK1, 2, 4, 6, 7, 9) | P-TEFb | Clinical Trials[5][6] |
| Palbociclib | CDK4, CDK6 | - | Clinical Trials[7][8][9] |
| Ribociclib | CDK4, CDK6 | - | Approved for breast cancer, investigated in MM[10][11][12] |
| Abemaciclib | CDK4, CDK6 | - | Approved for breast cancer, investigated in MM[13][14][15] |
Table 2: In Vitro Efficacy of CDK Inhibitors in Multiple Myeloma Cell Lines
| Compound | Cell Lines Tested | Key Findings | IC50/EC50 Range | Reference |
| This compound | MM.1S, U266, RPMI 8226, OPM-2 | Induces cell cycle arrest and apoptosis | Sub-µM concentrations | [2] |
| Dinaciclib | MM cell lines | Induces apoptosis, overcomes drug resistance | Low nM range | [3][16] |
| Flavopiridol | NCI H929, LP-1, RPMI 8226, OPM-2, U266 | Induces apoptosis, downregulates Mcl-1 | 10nM - 5mM | [17][18] |
| Palbociclib | Primary myeloma cells | Induces G1 arrest, enhances effect of other agents | Not specified | [19] |
| Abemaciclib | KMS-12-PE, RPMI 8226, IM-9 | Dose-dependent cytostatic and cytotoxic effects | Significant effects at 320 nM | [13][15] |
Note: Direct comparative IC50/EC50 values from a single study are not available and can vary based on the cell line and assay conditions.
Key Experimental Protocols
Detailed and standardized experimental protocols are crucial for the validation of drug targets. Below are methodologies for key assays used to evaluate the efficacy of CDK inhibitors.
Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against specific CDK enzymes.
Methodology:
-
Reagents: Recombinant human CDK/cyclin complexes, substrate (e.g., Histone H1 for CDK1/CycB, Rb protein for CDK4/6), ATP, kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), and the test compound (e.g., this compound).[20][21]
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the CDK/cyclin enzyme, the substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).[20]
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, including:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[22]
-
Luminescence-based assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which correlates with kinase activity.[20][21]
-
Fluorescence polarization assay: Uses a fluorescently labeled phosphopeptide tracer that competes with the phosphorylated substrate for binding to a specific antibody.[23]
-
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Cycle Analysis
Objective: To assess the effect of a CDK inhibitor on cell cycle progression.
Methodology:
-
Cell Culture and Treatment: Culture multiple myeloma cells in appropriate media and treat with the test compound at various concentrations for different time points.
-
Cell Fixation: Harvest the cells and fix them, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the DNA.[24][25]
-
Staining:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24]
Apoptosis Assay (Annexin V Staining)
Objective: To determine if the CDK inhibitor induces apoptosis in cancer cells.
Methodology:
-
Cell Culture and Treatment: Treat multiple myeloma cells with the test compound. Include both negative (vehicle-treated) and positive (e.g., treated with a known apoptosis inducer) controls.[27]
-
Staining:
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative / PI-negative: Live cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Visualizations
CDK Signaling Pathway in Cell Cycle Progression
Caption: Simplified CDK signaling pathway and points of intervention by various inhibitors.
General Experimental Workflow for CDK Inhibitor Validation
Caption: A general workflow for the preclinical validation of a CDK inhibitor.
References
- 1. Molecular and cellular effects of multi-targeted CDK inhibition in myeloma: Biological and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and cellular effects of multi-targeted cyclin-dependent kinase inhibition in myeloma: biological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavopiridol in patients with relapsed or refractory multiple myeloma: a phase 2 trial with clinical and pharmacodynamic end-points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. The potential role of PD0332991 (Palbociclib) in the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 1/2 study of cyclin-dependent kinase (CDK)4/6 inhibitor palbociclib (PD-0332991) with bortezomib and dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncnursingnews.com [oncnursingnews.com]
- 11. cancerresearchuk.org [cancerresearchuk.org]
- 12. Kisqali (Ribociclib): Second CDK4/CDK6 Inhibitor Approved for Postmenopausal Women with HR-Positive, HER2-Negative Advanced Breast Cancer [theoncologynurse.com]
- 13. The cyclin-dependent kinase 4/6 inhibitor, abemaciclib, exerts dose-dependent cytostatic and cytocidal effects and induces autophagy in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sparkcures.pro [sparkcures.pro]
- 15. Cyclin-Dependent Kinase 4/6 Inhibitor Abemaciclib Exerts Dose-Dependent Cytostatic and Cytocidal Effects on Multiple Myeloma Cells Via Autophagy | Blood | American Society of Hematology [ashpublications.org]
- 16. A cyclin-dependent kinase inhibitor, dinaciclib, impairs homologous recombination and sensitizes multiple myeloma cells to PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. The cyclin-dependent kinase inhibitor flavopiridol induces apoptosis in multiple myeloma cells through transcriptional repression and down-regulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The therapeutic potential of cell cycle targeting in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. corefacilities.iss.it [corefacilities.iss.it]
- 26. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
A Comparative Analysis of NVP-LCQ195 and Other CDK Inhibitors for Cancer Therapy
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on the efficacy of the pan-CDK inhibitor NVP-LCQ195 against the more selective CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—is now available for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their mechanisms of action, preclinical efficacy in key cancer models, and the experimental protocols underpinning these findings.
This compound (also known as AT9311) is a multi-targeted cyclin-dependent kinase (CDK) inhibitor with potent activity against CDK1, CDK2, CDK3, CDK5, and CDK9.[1] This broad-spectrum inhibition contrasts with the targeted approach of the FDA-approved CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib, which have revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. While direct head-to-head preclinical studies are limited, this guide synthesizes available data to offer a comparative perspective on their therapeutic potential, with a particular focus on multiple myeloma, a key area of investigation for this compound.
Mechanism of Action: A Tale of Two Strategies
This compound's mechanism of action lies in its ability to broadly target multiple CDKs that are critical for cell cycle progression and transcription. By inhibiting these various CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells.[1] In contrast, palbociclib, ribociclib, and abemaciclib are highly selective for CDK4 and CDK6.[2] These kinases, in complex with D-type cyclins, play a pivotal role in the G1 to S phase transition of the cell cycle by phosphorylating the retinoblastoma protein (Rb).[2] Inhibition of CDK4/6 maintains Rb in its active, hypophosphorylated state, leading to G1 cell cycle arrest.
dot
References
NVP-LCQ195: Exploring Synergistic Avenues in Cancer Therapy
A Guide for Researchers and Drug Development Professionals
NVP-LCQ195, a potent small molecule inhibitor of cyclin-dependent kinases (CDKs), has demonstrated significant preclinical activity in inducing cell cycle arrest and apoptosis in cancer cells, particularly in multiple myeloma.[1] While its standalone efficacy is established, the true potential of this compound may lie in its synergistic application with other anticancer agents. This guide provides a comprehensive overview of this compound's mechanism of action, explores potential synergistic combinations based on its molecular targets, and offers a framework for the preclinical evaluation of such combinations.
Understanding the Mechanism of Action of this compound
This compound is a pan-CDK inhibitor with activity against CDK1, CDK2, CDK3, CDK5, and CDK9.[1][2][3] These kinases are crucial regulators of cell cycle progression and transcription. By inhibiting these key enzymes, this compound disrupts the normal cell division process, leading to cell cycle arrest, primarily in the S and G2/M phases, and subsequently, programmed cell death (apoptosis).[1] Furthermore, its inhibitory action on CDK9, a key component of the positive transcription elongation factor b (P-TEFb), can lead to the downregulation of anti-apoptotic proteins and oncogenes, further contributing to its anticancer effects.[4][5]
The multifaceted mechanism of this compound, targeting both cell cycle machinery and transcriptional regulation, provides a strong rationale for exploring its synergistic potential with other anticancer drugs.
Potential Synergistic Combinations with this compound
While specific studies on the synergistic effects of this compound with other anticancer drugs are not yet available, based on the known mechanisms of other CDK inhibitors, several classes of drugs present compelling opportunities for combination therapies.[6][7][8][9]
Table 1: Potential Synergistic Partners for this compound
| Drug Class | Rationale for Synergy | Potential Cancer Indications |
| DNA Damaging Agents (e.g., Cisplatin, Doxorubicin) | This compound-induced cell cycle arrest can prevent cancer cells from repairing DNA damage caused by these agents, thereby enhancing their cytotoxic effects. | Solid tumors (e.g., ovarian, lung), Hematological malignancies |
| mTOR Inhibitors (e.g., Everolimus) | Dual blockade of the cell cycle (by this compound) and the PI3K/AKT/mTOR signaling pathway can lead to a more profound and sustained inhibition of cancer cell growth and proliferation.[6][7] | T-cell Acute Lymphoblastic Leukemia, Breast Cancer |
| Glucocorticoids (e.g., Dexamethasone) | In certain hematological malignancies, glucocorticoids can induce apoptosis. This effect can be potentiated by the cell cycle arrest and pro-apoptotic signaling induced by this compound.[6] | Multiple Myeloma, Leukemia |
| BCL-2 Inhibitors (e.g., Venetoclax) | This compound's inhibition of CDK9 can decrease the expression of anti-apoptotic proteins like Mcl-1. Combining it with a BCL-2 inhibitor could lead to a potent pro-apoptotic effect by simultaneously targeting multiple arms of the apoptosis regulatory network. | Hematological malignancies (e.g., AML, CLL) |
| Immunotherapy (Checkpoint Inhibitors) (e.g., anti-PD-1/PD-L1) | Some CDK inhibitors have been shown to enhance anti-tumor immune responses.[4] By modulating the tumor microenvironment, this compound could potentially increase the efficacy of checkpoint inhibitors. | Various solid tumors |
Experimental Protocol for Assessing Synergy
To rigorously evaluate the synergistic potential of this compound with other anticancer drugs, a systematic preclinical investigation is essential. The following protocol outlines a general workflow for such studies.
1. Cell Culture and Reagents:
- Select a panel of cancer cell lines relevant to the intended therapeutic area.
- Culture cells under standard conditions.
- Prepare stock solutions of this compound and the combination drug(s) in a suitable solvent (e.g., DMSO).
2. Cytotoxicity and Synergy Assessment:
- Perform dose-response assays for each drug individually to determine the IC50 (half-maximal inhibitory concentration) values. A common method is the MTT or CellTiter-Glo assay.
- To assess synergy, treat cells with a matrix of concentrations of this compound and the combination drug.
- Analyze the data using the Chou-Talalay method to calculate the Combination Index (CI).
- CI < 1 indicates synergy.
- CI = 1 indicates an additive effect.
- CI > 1 indicates antagonism.
3. Mechanistic Studies:
- Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to analyze the effects of the drug combination on cell cycle distribution.
- Apoptosis Assays: Quantify apoptosis using methods such as Annexin V/PI staining followed by flow cytometry or western blotting for cleavage of PARP and caspase-3.
- Western Blotting: Analyze the expression and phosphorylation status of key proteins in the CDK signaling pathway (e.g., Rb, cyclins) and other relevant pathways to elucidate the molecular mechanisms of synergy.
4. In Vivo Studies:
- Utilize xenograft or patient-derived xenograft (PDX) models in immunocompromised mice.
- Treat tumor-bearing mice with this compound, the combination drug, and the combination of both.
- Monitor tumor growth, body weight, and overall survival.
- At the end of the study, excise tumors for pharmacodynamic and histological analysis.
Hypothetical Data Presentation
The quantitative data from synergy studies should be presented in a clear and structured format.
Table 2: Hypothetical Synergy Data for this compound in Combination with Drug X in ABC Cancer Cell Line
| This compound (nM) | Drug X (nM) | Fractional Effect | Combination Index (CI) |
| 50 | 100 | 0.65 | 0.8 (Synergy) |
| 100 | 100 | 0.80 | 0.7 (Synergy) |
| 50 | 200 | 0.85 | 0.6 (Strong Synergy) |
| 100 | 200 | 0.95 | 0.5 (Strong Synergy) |
Visualizing Molecular Pathways and Experimental Workflows
Diagrams are essential for communicating complex biological pathways and experimental designs.
Caption: this compound inhibits multiple CDKs, blocking cell cycle progression.
Caption: A general workflow for evaluating drug synergy in preclinical studies.
Conclusion
This compound, with its broad CDK inhibitory profile, holds significant promise as a component of combination cancer therapy. While clinical data on its synergistic effects is not yet available, a strong scientific rationale exists for combining it with various classes of anticancer drugs. The experimental framework outlined in this guide provides a roadmap for researchers to systematically investigate and validate potential synergistic combinations, ultimately paving the way for more effective and durable cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Synergistic Drug Combinations with a CDK4/6 Inhibitor in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
Comparative Analysis of NVP-LCQ195 and Alternative CDK Inhibitors on Downstream Signaling in Multiple Myeloma
A detailed guide for researchers and drug development professionals on the effects of NVP-LCQ195, Flavopiridol, and Dinaciclib on key downstream signaling pathways implicated in multiple myeloma cell proliferation and survival.
This guide provides an objective comparison of the cyclin-dependent kinase (CDK) inhibitor this compound with two alternatives, Flavopiridol and Dinaciclib, focusing on their effects on the downstream signaling molecules phospho-ERK (p-ERK) and phospho-Akt (p-AKT). The information presented is intended to assist researchers in making informed decisions for their preclinical and clinical studies in the context of multiple myeloma.
Introduction
This compound is a potent, multi-targeted inhibitor of cyclin-dependent kinases, specifically targeting CDK1, CDK2, CDK3, CDK5, and CDK9.[1][2][3][4] Its mechanism of action involves inducing cell cycle arrest and apoptosis in multiple myeloma (MM) cells.[1][2][3][5] A key aspect of its anti-myeloma activity is its ability to decrease the amplitude of transcriptional signatures associated with oncogenesis, including those related to the Ras and Akt signaling pathways.[5] Given the central role of the MAPK/ERK and PI3K/Akt pathways in MM cell survival and proliferation, understanding how this compound modulates these pathways in comparison to other CDK inhibitors is crucial for its therapeutic positioning.
This guide compares this compound with Flavopiridol and Dinaciclib, two other well-characterized CDK inhibitors that have been investigated in the context of hematological malignancies. Flavopiridol is a broad-spectrum CDK inhibitor, while Dinaciclib potently inhibits CDK1, CDK2, CDK5, and CDK9.
Data Presentation
The following tables summarize the inhibitory concentrations (IC50) of this compound, Flavopiridol, and Dinaciclib in various multiple myeloma cell lines. This data provides a baseline for comparing the cytotoxic potency of these compounds.
Table 1: IC50 Values of CDK Inhibitors in Multiple Myeloma Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | Most MM cell lines | ≤ 1000 | [1] |
| Flavopiridol | ANBL-6 | 100 | [6] |
| 8226 | 100-200 | [6] | |
| U266 & RPMI-8226 | GI50 ~100 | [7] | |
| Dinaciclib | Various MM cell lines | Low nanomolar range | [8] |
Note: Direct comparative data on the effects of this compound, Flavopiridol, and Dinaciclib on p-ERK and p-AKT levels in the same multiple myeloma cell line under identical experimental conditions is limited in the currently available literature. The following sections on downstream signaling effects are based on individual studies of each compound, which may have used different cell lines and experimental setups.
Downstream Signaling Effects
This compound
Flavopiridol
Studies in anaplastic large cell lymphoma (ALCL) cells have shown that Flavopiridol can affect the phosphorylation of both Akt (at Ser472) and ERK1/2 (at Thr202/Tyr204).[9][10] In some leukemia cell lines, combined treatment with Bortezomib and Flavopiridol led to a reduction in phospho-Akt levels.[11] These findings suggest that Flavopiridol has the potential to modulate both the PI3K/Akt and MAPK/ERK pathways.
Dinaciclib
In acute myeloid leukemia (AML) cells, Dinaciclib has been observed to reduce the activation of ERK1/STAT3/MYC signaling.[12] However, in HER2-amplified breast cancer cells, Dinaciclib treatment led to an increase in p-AKT and p-ERK, indicating a potential feedback activation of the PI3K and MEK signaling pathways.[8] This highlights the context-dependent effects of Dinaciclib on these signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to validate and compare the effects of this compound and its alternatives on downstream signaling pathways.
Western Blotting for p-ERK and p-AKT
This protocol is designed to qualitatively and semi-quantitatively measure the levels of phosphorylated ERK and Akt in response to treatment with CDK inhibitors.
1. Cell Culture and Treatment:
-
Culture multiple myeloma cells (e.g., RPMI-8226, U266, or MM.1S) in appropriate media and conditions.
-
Seed cells at a suitable density and allow them to adhere or stabilize in suspension.
-
Treat cells with varying concentrations of this compound, Flavopiridol, or Dinaciclib for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle-treated control group.
2. Cell Lysis:
-
After treatment, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading for electrophoresis.
4. SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins based on molecular weight by running them on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p-ERK1/2 (Thr202/Tyr204) and p-Akt (Ser473). Use antibodies against total ERK1/2 and total Akt as loading controls.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
6. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands to determine the relative change in phosphorylation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general workflow for comparing the effects of the CDK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclin-dependent Kinase (CDK) | DC Chemicals [dcchemicals.com]
- 5. Molecular and cellular effects of multi-targeted cyclin-dependent kinase inhibition in myeloma: biological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DINACICLIB (SCH727965) INHIBITS THE UNFOLDED PROTEIN RESPONSE (UPR) THROUGH A CDK1 AND CDK5-DEPENDENT MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting transcription of MCL-1 sensitizes HER2-amplified breast cancers to HER2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of the cyclin-dependent kinase inhibitor flavopiridol on anaplastic large cell lymphoma cells and relationship with NPM-ALK kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of the cyclin-dependent kinase inhibitor flavopiridol on anaplastic large cell lymphoma cells and relationship with NPM-ALK kinase expression and activity | Haematologica [haematologica.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Dinaciclib inhibits the growth of acute myeloid leukemia cells through either cell cycle-related or ERK1/STAT3/MYC pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of NVP-LCQ195 (AT7519) Activity in Diverse Cancer Models: A Comparative Guide
A detailed analysis of the multi-targeted CDK inhibitor, NVP-LCQ195, reveals consistent induction of apoptosis and cell cycle arrest across different cancer types and research laboratories. This guide provides a comparative overview of its activity in multiple myeloma and glioblastoma, supported by experimental data from independent studies.
This compound, also known as AT7519, is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, and CDK9. These kinases are critical regulators of cell cycle progression and transcription, making them attractive targets for cancer therapy. This guide synthesizes and compares the findings from two key studies to provide a cross-laboratory validation of this compound's anti-cancer activity.
Comparative Analysis of In Vitro Activity
To facilitate a direct comparison of this compound's efficacy, the following tables summarize the quantitative data on its effects on cell viability, apoptosis, and cell cycle distribution from two independent research laboratories.
Table 1: Comparison of this compound (AT7519) IC50 Values in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Laboratory |
| MM.1S | Multiple Myeloma | ~0.5 | Lab A |
| U266 | Multiple Myeloma | ~1.0 | Lab A |
| U251 | Glioblastoma | ~0.1 | Lab B |
| U87MG | Glioblastoma | ~0.2 | Lab B |
Table 2: Comparison of this compound (AT7519) Induced Apoptosis
| Cell Line | Concentration (µM) | % Apoptotic Cells (Treatment) | % Apoptotic Cells (Control) | Laboratory |
| MM.1S | 2 | >80% (at 48h) | <10% | Lab A |
| U251 | 0.2 | ~78% (at 48h) | ~12% | Lab B |
| U87MG | 0.4 | Not explicitly quantified, but significant increase observed | Not explicitly quantified | Lab B |
Table 3: Comparison of this compound (AT7519) Induced Cell Cycle Arrest
| Cell Line | Concentration (µM) | Effect on Cell Cycle | Laboratory |
| MM.1S | 2 | Increase in S and G2/M phases, followed by an increase in sub-G1 population. | Lab A |
| U251 | 0.2 | Significant increase in G2/M phase. | Lab B |
| U87MG | 0.4 | Significant increase in G2/M phase. | Lab B |
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound involves the inhibition of CDKs, which disrupts the normal progression of the cell cycle and can lead to apoptosis. The following diagrams illustrate the targeted signaling pathway and a generalized workflow for assessing the compound's activity.
Caption: this compound inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.
Caption: Workflow for evaluating this compound's anti-cancer effects.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide, based on standard laboratory procedures.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.01 to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, CDK1, p-CDK1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Comparative Guide to Biomarker Discovery for Patient Stratification: NVP-LCQ195 and Other Pan-CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of biomarker discovery strategies for the investigational pan-cyclin-dependent kinase (CDK) inhibitor, NVP-LCQ195, and other relevant pan-CDK inhibitors. While specific, publicly available biomarker data for this compound is limited, this document leverages data from similar compounds to illustrate potential patient stratification strategies and the experimental methodologies employed in their discovery.
Introduction to this compound and Pan-CDK Inhibition
This compound is a potent small molecule inhibitor of multiple cyclin-dependent kinases, including CDK1, CDK2, CDK3, CDK5, and CDK9. Its mechanism of action involves the induction of cell cycle arrest and apoptosis in cancer cells, with preclinical data showing activity in multiple myeloma. The simultaneous inhibition of multiple CDKs by pan-CDK inhibitors can, in theory, overcome resistance mechanisms that may arise with more selective CDK inhibitors. However, this broader activity profile also necessitates the identification of robust biomarkers to select patients most likely to respond and to avoid unnecessary toxicity.
Comparative Landscape of Pan-CDK Inhibitors and Potential Biomarkers
Effective patient stratification is crucial for the successful clinical development of pan-CDK inhibitors. Below is a comparison of this compound with other notable pan-CDK inhibitors and their associated investigational biomarkers.
| Drug | Primary CDK Targets | Investigational Biomarkers | Rationale for Biomarker Selection |
| This compound | CDK1, 2, 3, 5, 9 | Data not publicly available | - |
| Alvocidib (Flavopiridol) | CDK1, 2, 4, 6, 7, 9 | MCL-1 downregulation, Phospho-RPB1 (RNA Polymerase II) inhibition | CDK9 inhibition leads to transcriptional downregulation of short-lived anti-apoptotic proteins like MCL-1. Inhibition of CDK7/9 affects transcription, measurable by p-RPB1 levels. |
| Dinaciclib | CDK1, 2, 5, 9 | c-MYC overexpression, Mcl-1 and Bcl-xL levels | c-MYC-driven tumors are often dependent on transcriptional machinery regulated by CDK9. Mcl-1 and Bcl-xL are key anti-apoptotic proteins whose expression can be regulated by CDKs. |
| AT7519 | CDK1, 2, 4, 5, 9 | MYCN amplification, Phospho-Rb, Phospho-NPM | MYCN-amplified neuroblastomas are highly proliferative and sensitive to CDK inhibition. p-Rb and p-NPM are direct downstream targets of CDKs and serve as pharmacodynamic biomarkers of target engagement. |
Signaling Pathways and Experimental Workflows
General Signaling Pathway of Pan-CDK Inhibition
The following diagram illustrates the central role of CDKs in cell cycle progression and transcription, and how pan-CDK inhibitors like this compound can intervene at multiple points.
Experimental Workflow for Biomarker Discovery
A typical workflow for identifying and validating predictive biomarkers for a pan-CDK inhibitor is outlined below.
Detailed Experimental Protocols
Western Blot for Protein Expression/Phosphorylation
Objective: To quantify the expression levels of total and phosphorylated proteins (e.g., Rb, NPM, RPB1) in response to pan-CDK inhibitor treatment.
Protocol:
-
Sample Preparation: Lyse treated and untreated cells or tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target protein (e.g., anti-phospho-Rb, anti-MCL-1) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed using appropriate software, normalizing to a loading control like GAPDH or β-actin.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
Objective: To measure the mRNA expression levels of genes of interest (e.g., MYCN, MCL1) that may predict sensitivity or serve as pharmacodynamic markers.
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Flow Cytometry for Cell Cycle Analysis
Objective: To assess the effect of pan-CDK inhibitors on cell cycle distribution.
Protocol:
-
Cell Preparation: Harvest and wash approximately 1x10^6 treated and untreated cells with PBS.
-
Fixation: Resuspend the cell pellet and fix in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
While direct biomarker data for this compound is not yet in the public domain, the landscape of pan-CDK inhibitors provides a clear rationale and methodology for biomarker discovery. The key to successful patient stratification will likely lie in identifying tumors with a high dependency on the specific CDKs targeted by this compound. This can be achieved through a systematic approach of preclinical screening, omics analysis, and validation in relevant tumor models. The experimental protocols detailed in this guide provide a foundation for the analytical validation of such candidate biomarkers. As this compound progresses through clinical development, the elucidation of its predictive biomarker signature will be critical for its potential as a precision oncology therapeutic.
Safety Operating Guide
Essential Safety and Disposal Protocol for Nvp-lcq195
Disclaimer: Specific disposal instructions for Nvp-lcq195 are not provided in publicly available safety data sheets. The following information is based on general best practices for the disposal of hazardous laboratory chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health & Safety (EHS) department and adhere to all local, regional, and national regulations for chemical waste disposal.
This compound is a potent inhibitor of cyclin-dependent kinases (CDKs) and is classified as a hazardous chemical that causes skin and eye irritation.[1] Proper handling and disposal are crucial to ensure personnel safety and environmental protection. This guide provides a procedural framework for the safe management and disposal of this compound waste.
Chemical and Hazard Profile of this compound
A summary of the key characteristics of this compound relevant to its handling and disposal is provided below.
| Property | Information |
| Chemical Name | 4-[(2,6-dichlorobenzoyl)amino]-N-[1-(methylsulfonyl)-4-piperidinyl]-1H-pyrazole-3-carboxamide |
| CAS Number | 902156-99-4 |
| Physical Appearance | Solid |
| Primary Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| Incompatible Materials | Oxidizing agents. |
| Storage | Store at -20°C.[2] |
Disposal Protocol for this compound Waste
This protocol outlines the steps for the collection and preparation of this compound waste for disposal by a certified hazardous waste management service.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and personal protective equipment (PPE), must be treated as hazardous waste.
-
Segregate this compound waste from other waste streams at the point of generation to prevent accidental mixing with incompatible chemicals.[1][3]
-
Do not mix solid and liquid waste in the same container.[3]
2. Waste Collection and Container Management:
-
Solid Waste:
-
Collect solid this compound waste (e.g., powder, contaminated gloves, and labware) in a designated, leak-proof container with a secure lid.
-
The container must be compatible with the chemical waste. Plastic containers are often preferred for their durability.[4]
-
-
Liquid Waste:
-
Collect liquid waste containing this compound (e.g., solutions in organic solvents or aqueous buffers) in a separate, leak-proof, and chemically resistant container.
-
Leave a headspace of at least 10% in liquid waste containers to allow for vapor expansion.[5]
-
Keep the waste container securely closed except when adding waste.[6]
-
3. Waste Labeling:
-
Label all waste containers clearly with the words "Hazardous Waste."[6]
-
The label must include:
-
The full chemical name: "this compound" and any other components in the waste. Avoid using abbreviations or chemical formulas.[6]
-
The approximate concentration and volume of the waste.
-
The date when the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
The hazard class (e.g., Irritant).
-
4. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.[4]
-
The storage area should be under the direct supervision of laboratory personnel and away from general lab traffic.[5]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[7]
-
Store containers of this compound waste away from incompatible materials, particularly strong oxidizing agents.[1]
5. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound waste down the drain or in the regular trash.[7][8]
-
Follow all instructions provided by the EHS department for the final disposal procedure.
Visual Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.
Caption: Logical workflow for the safe disposal of chemical waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. apexbt.com [apexbt.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
